Casanthranol
Description
Casanthranol is a concentrated mixture of anthranol glycosides from cascara sagrada (dried bark of Rhamnus p.) and used as a laxative in constipation and various medical conditions, stimulant laxative this compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions. (NCI04)
Properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHNROBVJNNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Casanthranol appears as light brown or brown powder. (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8024-48-4 | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Melting Point |
248 °F (decomposes) (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Colonic Mechanism of Action of Casanthranol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casanthranol (B1217415), a member of the anthranoid class of stimulant laxatives, exerts its pharmacological effect primarily within the colon. As a prodrug, this compound requires metabolic activation by the gut microbiota to its active form, rhein (B1680588) anthrone (B1665570). This guide elucidates the multifaceted mechanism of action of rhein anthrone, which encompasses the modulation of colonic secretion, absorption, and motility. The primary mechanism involves a signaling cascade initiated by rhein anthrone that leads to the downregulation of aquaporin-3 (AQP3) in colonic epithelial cells, thereby inhibiting water reabsorption. Concurrently, rhein anthrone stimulates colonic motility through pathways that are still under investigation but appear to involve direct effects on smooth muscle cells and potentially the enteric nervous system. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental setups.
Introduction
This compound is a natural anthraquinone (B42736) glycoside derived from plants of the Rhamnus species.[1] For centuries, anthranoid-containing preparations have been utilized for their laxative properties.[1][2] The therapeutic effect of these compounds is not immediate and is localized to the large intestine, a characteristic attributable to their chemical structure which necessitates microbial metabolism for activation.[1][3] This targeted action minimizes effects on the upper gastrointestinal tract. This guide will provide a detailed examination of the molecular and cellular mechanisms by which this compound, through its active metabolite rhein anthrone, induces its laxative effect in the colon.
Metabolism of this compound in the Colon
This compound, being a glycoside, is not absorbed in the stomach or small intestine.[3] Upon reaching the colon, it is metabolized by the resident gut bacteria. This biotransformation is a two-step process:
-
Hydrolysis: Bacterial glycosidases cleave the sugar moiety from the this compound molecule, releasing the aglycone.
-
Reduction: The aglycone is then reduced by bacterial reductases to form the pharmacologically active metabolite, rhein anthrone.[4]
This colonic activation is a critical determinant of the onset and site of action of this compound.
Experimental Protocol: In Vitro Metabolism of Sennosides by Human Fecal Microflora
A common experimental approach to study the metabolism of anthranoid glycosides like this compound involves anaerobic incubation with human fecal suspensions.
-
Fecal Suspension Preparation: Fresh fecal samples from healthy human volunteers are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate (B84403) buffer with reducing agents like cysteine). The suspension is then centrifuged to remove large particulate matter.
-
Anaerobic Incubation: The fecal suspension is incubated with a known concentration of the sennoside (a compound structurally and functionally similar to this compound) under strict anaerobic conditions at 37°C.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of its metabolites, including rhein anthrone.
Core Mechanism: Modulation of Colonic Secretion and Absorption
The primary laxative effect of rhein anthrone is attributed to its ability to alter fluid and electrolyte transport across the colonic epithelium, leading to an accumulation of water in the lumen.[5] This is achieved through a specific signaling pathway that culminates in the downregulation of aquaporin-3 (AQP3).
The Rhein Anthrone-PGE₂-AQP3 Signaling Pathway
Recent research has elucidated a key signaling pathway initiated by rhein anthrone:
-
Macrophage Activation: Rhein anthrone activates macrophages residing in the colonic lamina propria.[6][7]
-
Prostaglandin E₂ (PGE₂) Release: Activated macrophages increase their production and secretion of Prostaglandin E₂ (PGE₂).[6][7][8]
-
Paracrine Signaling: PGE₂ acts as a paracrine signaling molecule, binding to its receptors on adjacent colonic epithelial cells.
-
Aquaporin-3 (AQP3) Downregulation: This binding event triggers an intracellular signaling cascade within the epithelial cells that leads to a significant decrease in the expression of AQP3.[6][7][8] AQP3 is a water channel protein crucial for the absorption of water from the colonic lumen back into the bloodstream.[6][7][8]
-
Inhibition of Water Reabsorption: The reduction in AQP3 channels on the epithelial cell membrane impairs water reabsorption, resulting in increased fecal water content and a laxative effect.[6][7][8]
This pathway highlights a novel interaction between the active metabolite of a laxative, immune cells, and the regulation of water channels in the colon.
Mandatory Visualization: Rhein Anthrone-PGE₂-AQP3 Signaling Pathway
References
- 1. Frontiers | A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient [frontiersin.org]
- 2. Active drug metabolites. An overview of their relevance in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractions of the guinea-pig ileum evoked by stimulation of the submucous plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [The mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of sennoside on contractile activity and fluid flow in the perfused large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
what are the active glycosides in Casanthranol
An In-depth Technical Guide to the Active Glycosides of Casanthranol
Introduction
This compound is a purified, standardized mixture of anthranol glycosides derived from the dried bark of Rhamnus purshiana DC., commonly known as Cascara Sagrada.[1][2][3] It is classified as a stimulant laxative and has been utilized for the short-term treatment of occasional constipation.[4][5][6] The therapeutic activity of this compound is not attributed to a single molecule but to a synergistic concert of constituent glycosides, which function as prodrugs. These compounds remain inactive until they are metabolized by the intestinal microbiota in the colon.[7] This guide provides a detailed examination of the active glycosides in this compound, their mechanism of action, quantitative analysis, and the experimental protocols used for their study.
Core Active Glycosides
The primary active components of this compound are a class of compounds known as hydroxyanthracene glycosides or anthranol glycosides.[7][8] These are further categorized into several distinct molecules, with the most significant being the cascarosides.
-
Cascarosides : These are the most abundant and therapeutically important glycosides in this compound, accounting for at least 60-80% of the total hydroxyanthracene derivative content.[7][9] They are unique in that they possess both O-glycosidic and C-glycosidic linkages. The main identified cascarosides are:
-
Cascarosides A and B : Stereoisomers that are O- and C-diglycosides of barbaloin.[10][11]
-
Cascarosides C and D : Stereoisomers that are O- and C-diglycosides of chrysaloin.[10][11]
-
Cascarosides E and F : Additional anthraquinone (B42736) diglucosides that have also been isolated from Cascara Sagrada bark.[12]
-
-
Aloins : These are C-glycosides that are also present.
-
Barbaloin (Aloin B) : A C-glycoside of aloe-emodin (B1665711) anthrone (B1665570).[10]
-
Chrysaloin (Deoxybarbaloin) : A C-glycoside of chrysophanol (B1684469) anthrone.[10]
-
-
O-Glycosides : A smaller fraction of the mixture consists of simpler O-glycosides derived from aglycones such as emodin (B1671224), aloe-emodin, and chrysophanol.[10]
Upon oral administration, these glycosides transit the upper gastrointestinal tract unchanged. In the colon, bacterial enzymes hydrolyze the glycosidic bonds, releasing the pharmacologically active aglycones, primarily aloe-emodin anthrone and emodin anthrone.[7][13][14]
Quantitative Data
The concentration and activity of the active glycosides in this compound are standardized to ensure consistent therapeutic efficacy.
Table 1: Compositional Standards for this compound and Cascara Bark
| Analyte | Specification | Source Material | Reference |
| Total Hydroxyanthracene Derivatives | Not less than 20.0 g per 100 g | This compound | [9] |
| Cascarosides | Not less than 80% of total hydroxyanthracene derivatives | This compound | [9] |
| Total Hydroxyanthracene Glycosides | Not less than 8.0% | Cascara Bark (Rhamnus purshiana) | [7][8] |
| Cascarosides | Not less than 60% of total hydroxyanthracene glycosides | Cascara Bark (Rhamnus purshiana) | [7][8] |
| All calculations are based on cascaroside A. |
Table 2: In-Vitro Efficacy Data
| Assay | Cell Line | Endpoint | Result (EC₅₀) | Reference |
| PFF-Induced Toxicity Model | N2a cells | Neuroprotection | 34.2 μM | [2] |
Table 3: Pharmacokinetic Parameters (Rat Model)
| Parameter | Value | Implication | Reference |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 2–4 hours | Delayed onset of action | [14] |
| Half-life (t₁/₂) | 6–8 hours | Suitable for daily dosing | [14] |
| Protein Binding | 85–90% | High tissue distribution | [14] |
Mechanism of Action
The laxative effect of this compound is a multi-step process that begins in the colon. The glycoside structure is crucial, as it serves to transport the active aglycone moiety to the site of action.[10]
-
Bacterial Hydrolysis : The C- and O-glycosidic bonds of the cascarosides and aloins are cleaved by the enzymes of the colonic microflora. This process releases the active anthrone metabolites.[7]
-
Stimulation of Motility : The liberated anthrones exert a direct irritant effect on the colonic mucosa. This stimulates the myenteric plexus, leading to an increase in peristaltic contractions, particularly in the large intestine.[2][4][15]
-
Alteration of Fluid and Electrolyte Transport : The active metabolites inhibit the reabsorption of water and electrolytes (primarily Na⁺ and Cl⁻) from the colon by inhibiting Na⁺/K⁺-ATPase. Concurrently, they stimulate the secretion of water and electrolytes into the colonic lumen, likely through the upregulation of chloride channels and activation of prostaglandin (B15479496) E2 pathways.[14]
This dual action—increased motility and increased luminal fluid—results in an accelerated transit of softened stool, facilitating defecation approximately 6-8 hours after oral administration.[7]
Experimental Protocols
Protocol: Isolation of Cascarosides A-F via High-Performance Countercurrent Chromatography (HPCCC)
This protocol is based on the methodology described for the isolation of anthraquinone diglucosides from Cascara Sagrada bark.[12]
-
Sample Preparation :
-
Obtain dried and aged bark of Rhamnus purshiana.
-
Pulverize the bark to a fine powder.
-
Perform a solvent extraction using an n-butanol-soluble fraction to enrich the glycoside content.
-
Evaporate the solvent under reduced pressure to yield a crude extract.
-
-
HPCCC Instrument Setup :
-
Instrument : A high-performance countercurrent chromatograph.
-
Solvent System : A two-phase solvent system is selected based on the polarity of the target compounds. A common system for glycosides might be ethyl acetate-n-butanol-water in a specific ratio.
-
Operation Mode : The instrument is operated in the head-to-tail elution mode.
-
Parameters : Set the revolution speed, flow rate of the mobile phase, and temperature to achieve optimal separation.
-
-
Separation and Fractionation :
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Inject the sample into the HPCCC system.
-
Collect fractions at regular intervals using a fraction collector.
-
-
Analysis and Identification :
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the purified compounds.
-
Subject the purified compounds to structural elucidation techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identities of Cascarosides A-F.
-
Protocol: Quantification by Spectrophotometry
This protocol outlines the general steps for quantifying total hydroxyanthracene glycosides, calculated as cascaroside A, as referenced by pharmacopeial methods.[7]
-
Standard Preparation :
-
Prepare a series of standard solutions of known concentrations using a certified reference standard of cascaroside A.
-
-
Sample Preparation :
-
Accurately weigh a specified amount of this compound powder.
-
Extract the glycosides using a suitable solvent (e.g., methanol/water mixture) with the aid of sonication or heating.
-
Filter the extract to remove particulate matter.
-
-
Hydrolysis :
-
To a known volume of the sample extract, add a solution of an oxidizing agent, such as ferric chloride, and acid (e.g., hydrochloric acid).
-
Heat the mixture in a water bath for a specified time to hydrolyze the glycosides to their corresponding aglycones. This step is crucial for developing the chromophore.
-
-
Color Development and Measurement :
-
After cooling, extract the aglycones into an organic solvent (e.g., ether).
-
Add a basic reagent (e.g., a solution of a strong base) to the organic phase. This deprotonates the phenolic hydroxyl groups of the anthraquinones, forming a colored complex (typically red or orange).
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λₘₐₓ), which is approximately 515 nm.
-
-
Calculation :
-
Construct a calibration curve from the absorbance readings of the standard solutions.
-
Calculate the concentration of total hydroxyanthracene glycosides in the sample by comparing its absorbance to the calibration curve.
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. Articles [globalrx.com]
- 5. This compound [shop.labclinics.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound [doi.usp.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. This compound [cascaroside A shown] () for sale [vulcanchem.com]
- 15. caringsunshine.com [caringsunshine.com]
source and extraction of Casanthranol from Cascara Sagrada
An In-depth Technical Guide on the Source and Extraction of Casanthranol from Cascara Sagrada
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a stimulant laxative, is a purified mixture of anthranol glycosides derived from the bark of Rhamnus purshiana, commonly known as Cascara Sagrada.[1][2][3][4][5] This technical guide provides a comprehensive overview of the botanical source of this compound, its chemical constituents, and detailed methodologies for its extraction and purification. The document includes quantitative data on the composition of Cascara Sagrada bark and the yields of various extraction and purification steps. Furthermore, it presents detailed experimental protocols and visual diagrams to elucidate the extraction workflow and the chemical relationships of the active compounds.
Source and Botanical Information
This compound is exclusively derived from the dried, aged bark of Rhamnus purshiana DC, a species of buckthorn tree belonging to the Rhamnaceae family.[1][2][6][7] This tree is native to North America. The bark, known as Cascara Sagrada or "sacred bark," is harvested and must be aged for at least one year before processing.[6][8] This aging process is crucial as it allows for the oxidation of anthrone (B1665570) derivatives, which are present in the fresh bark and can cause severe gastrointestinal distress, into the less harsh anthraquinone (B42736) glycosides.[6]
Chemical Composition of Cascara Sagrada Bark
The primary active constituents of Cascara Sagrada bark are a complex mixture of anthraquinone glycosides, which account for 8-10% of the bark's composition.[9] These compounds are responsible for the laxative effect of this compound. The main glycosides are known as cascarosides, with cascarosides A, B, C, and D being the most prominent.[6][9]
The chemical composition of the anthraquinone glycosides in Cascara Sagrada bark can be broadly categorized as follows:
-
Cascarosides (60-70% of total anthraquinones): These are the primary glycosides and are further classified into cascarosides A, B, C, D, E, and F.[9] Cascarosides A and B are glycosides of barbaloin, while cascarosides C and D are glycosides of chrysaloin.[6][8]
-
Aloins (10-30% of total anthraquinones): These include aloin (B1665253) A and B, as well as chrysaloins A and B.[9]
-
Anthraquinone O-glycosides and free anthraquinones (10-20% of total anthraquinones): These include glycosides of emodin (B1671224) and other free anthraquinones.[9]
The following table summarizes the major anthraquinone glycosides found in Cascara Sagrada bark:
| Compound Family | Specific Glycosides | Aglycone | Approximate Percentage of Total Anthraquinones |
| Cascarosides | Cascarosides A & B | Barbaloin | 60-70% |
| Cascarosides C & D | Chrysaloin | ||
| Cascarosides E & F | |||
| Aloins | Aloin A & B | Aloe-emodin anthrone | 10-30% |
| Chrysaloin A & B | Chrysophanol anthrone | ||
| Other Glycosides | O-glycosides | Emodin, etc. | 10-20% |
| Free Anthraquinones | Free Aglycones | Emodin, etc. |
Extraction and Purification of this compound
The extraction of this compound from Cascara Sagrada bark is a multi-step process that involves an initial extraction of the crude glycosides, followed by purification to concentrate the desired anthranol glycosides.
Experimental Protocol: Extraction
This protocol describes a common method for the initial extraction of anthraquinone glycosides from Cascara Sagrada bark.
Objective: To obtain a crude extract rich in anthraquinone glycosides.
Materials and Equipment:
-
Dried, aged, and powdered Cascara Sagrada bark
-
Methanol (B129727) (80% aqueous solution)
-
Large glass percolator or maceration vessel
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Maceration/Percolation: The powdered Cascara Sagrada bark is macerated or percolated with an 80% aqueous methanol solution at room temperature.[10] A solid-to-solvent ratio of 1:10 (w/v) is often used.[10] The mixture is allowed to stand for 24-48 hours with occasional stirring.
-
Filtration: The mixture is then filtered to separate the liquid extract from the solid bark material.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol and water, resulting in a crude extract.[10]
Experimental Protocol: Purification by Solvent Partitioning
This protocol outlines a method for the preliminary purification of the crude extract to enrich the cascaroside fraction.
Objective: To remove unwanted compounds and enrich the extract with cascarosides.
Materials and Equipment:
-
Crude Cascara Sagrada extract
-
Distilled water
-
Ethyl acetate (B1210297)
-
n-butanol
-
Separatory funnel
Procedure:
-
Dissolution: The crude extract is dissolved in distilled water.
-
Liquid-Liquid Extraction: The aqueous solution is then subjected to sequential liquid-liquid extraction with ethyl acetate followed by n-butanol.[10]
-
The aqueous solution is first washed with ethyl acetate to remove less polar compounds.
-
The aqueous layer is then extracted with n-butanol to partition the more polar cascarosides into the organic phase.
-
-
Fraction Collection: The n-butanol fraction, which is now enriched with cascarosides, is collected.
-
Concentration: The n-butanol is removed under reduced pressure to yield a purified cascaroside-rich extract, which is the basis for this compound.
Advanced Purification: High-Performance Countercurrent Chromatography (HPCCC)
For research and development purposes requiring highly purified individual cascarosides, HPCCC is an effective technique.
Objective: To isolate individual cascarosides from the purified extract.
Materials and Equipment:
-
Purified cascaroside-rich extract
-
HPCCC instrument
-
Solvent system (e.g., chloroform-methanol-isopropanol-water or ethyl acetate-n-butanol-water)[11]
Procedure:
-
Sample Preparation: The purified extract is dissolved in a suitable solvent.
-
HPCCC Separation: The sample is injected into the HPCCC system and separated using a two-phase solvent system. The choice of solvent system depends on the target cascarosides.[11]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of the isolated cascarosides.
The following table provides an example of the yields of individual cascarosides obtained from an n-butanol extract using a two-dimensional HPCCC method.[11]
| Starting Material | Fraction | Isolated Cascarosides | Yield (mg) |
| 510 mg n-butanol extract | Group I | Cascaroside C | 34 |
| Cascaroside D | 26 | ||
| Group II | Cascaroside E | 19 | |
| Cascaroside F | 15 | ||
| Group III | Cascaroside A | 53 | |
| Group IV | Cascaroside B | 31 |
Visual Diagrams
Experimental Workflow for this compound Extraction
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Cascara Sagrada bark.
Caption: Workflow for the extraction and purification of this compound.
Chemical Relationship of Key Cascarosides
This diagram illustrates the relationship between the primary cascarosides and their constituent aglycones and sugars.
Caption: Chemical relationship of major cascarosides and their components.
Conclusion
This compound is a well-defined mixture of anthranol glycosides sourced from the aged bark of Rhamnus purshiana. Its production relies on a systematic extraction and purification process designed to concentrate the active cascarosides while removing undesirable compounds. The methodologies detailed in this guide provide a framework for the consistent and efficient isolation of this compound for research, development, and pharmaceutical applications. Further investigation into advanced purification techniques and the biological activities of individual cascarosides may unveil novel therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound [drugfuture.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Cascara Sagrada | Northwestern Medicine [encyclopedia.nm.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chemfaces.com [chemfaces.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Casanthranol on Intestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casanthranol (B1217415), a concentrated mixture of anthranol glycosides derived from the dried bark of Rhamnus purshiana (Cascara Sagrada), is a stimulant laxative used in the management of constipation.[1] As a member of the anthranoid family of laxatives, which also includes compounds found in senna and rhubarb, this compound exerts its effects primarily on the colon to increase motility and alter fluid and electrolyte transport. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on intestinal motility, with a focus on its mechanism of action, relevant experimental protocols, and a summary of quantitative data.
Mechanism of Action
The laxative effect of this compound is not exerted by the parent glycosides themselves but by their active metabolite, rhein (B1680588) anthrone (B1665570). Upon oral administration, this compound glycosides transit largely unabsorbed through the upper gastrointestinal tract to the colon. There, gut bacteria metabolize the glycosides into rhein anthrone. This active metabolite then initiates a cascade of events leading to increased colonic motility and fluid secretion.
The primary mechanisms of action of rhein anthrone are twofold:
-
Stimulation of Colonic Motility: Rhein anthrone directly stimulates the enteric nervous system and the smooth muscle of the colon, leading to an increase in peristaltic contractions. This results in accelerated colonic transit. Studies in dogs have shown that sennosides (B37030), which are structurally and functionally similar to this compound, induce giant migrating contractions in the colon, which are powerful propulsive movements.[2]
-
Alteration of Fluid and Electrolyte Transport: Rhein anthrone inhibits the absorption of water, sodium, and chloride from the colon and stimulates the secretion of these electrolytes into the intestinal lumen. This increase in luminal fluid content softens the stool and further contributes to the laxative effect. This is achieved, at least in part, through the modulation of aquaporin-3 (AQP3) expression and the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis.[3][4][5]
Signaling Pathway
The signaling pathway for rhein anthrone's effect on intestinal epithelial cells involves the activation of macrophages, leading to the release of PGE2. PGE2 then acts on epithelial cells to decrease the expression of AQP3, a water channel protein, thereby reducing water absorption from the colon.[3][4]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Casanthranol in Neurodegenerative Disease Research: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Executive Summary
Casanthranol (B1217415), a mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (cascara sagrada), is primarily known for its laxative properties. Preliminary in vitro data suggests a potential neuroprotective role for this compound, warranting further investigation into its applicability for neurodegenerative disease research. This document summarizes the currently available, albeit limited, scientific information regarding this compound's potential in this field. A significant scarcity of published research on this specific topic prevents the creation of a comprehensive technical guide at this time.
Introduction to this compound
This compound is a natural product traditionally used for its stimulant laxative effects, which are attributed to its active components, anthraquinone (B42736) glycosides. These compounds are metabolized in the colon to form anthrones, which are believed to stimulate peristalsis. While its gastrointestinal effects are well-documented, its potential activities within the central nervous system have not been extensively explored.
Potential Neuroprotective Effects: Preclinical Evidence
The investigation into the neuroprotective potential of this compound is in its infancy. To date, only one piece of quantitative data from a commercial supplier has been publicly noted, suggesting a protective effect in a cellular model relevant to Parkinson's disease.
Quantitative Data
A summary of the single reported quantitative measure of this compound's neuroprotective activity is provided below.
| Compound | Assay Type | Cell Line | EC50 | Source |
| This compound | PFF-Induced Toxicity | N2a | 34.2 μM | MedChemExpress |
Table 1: In Vitro Neuroprotective Activity of this compound
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Models and Methodologies
A comprehensive search of scientific literature and patent databases did not yield the primary research article corresponding to the data presented in Table 1. Therefore, detailed experimental protocols cannot be provided. However, to give context to the available data, a general overview of the likely experimental setup is described below.
PFF-Induced Toxicity Assay in N2a Cells
The report of this compound's activity in a "PFF-induced toxicity model" in N2a cells suggests a specific type of in vitro assay commonly used in Parkinson's disease research.
-
Neuroblastoma 2a (N2a) Cells: These are mouse neuroblastoma cells that are often used in neuroscience research because they can be differentiated to resemble neurons.
-
Pre-formed Fibrils (PFFs): This refers to aggregated forms of alpha-synuclein (B15492655) protein. In Parkinson's disease, the misfolding and aggregation of alpha-synuclein into Lewy bodies is a key pathological hallmark. In this assay, externally prepared alpha-synuclein PFFs are introduced to the cell culture. These PFFs can "seed" the aggregation of endogenous alpha-synuclein within the cells, leading to cellular stress and toxicity.
-
Experimental Workflow: The general workflow for such an experiment would involve culturing N2a cells, treating them with alpha-synuclein PFFs to induce toxicity, and then co-treating with various concentrations of the test compound (in this case, this compound) to assess its ability to mitigate the toxic effects. Cell viability or other markers of cellular health would then be measured to determine the compound's protective effect and calculate the EC50 value.
Below is a logical workflow diagram for a typical PFF-induced toxicity assay.
Signaling Pathways and Mechanism of Action
Currently, there is no published information on the signaling pathways or the specific molecular mechanisms through which this compound might exert neuroprotective effects. Based on the general mechanisms of other natural compounds with neuroprotective properties, potential, yet purely speculative, pathways could include:
-
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines.
-
Antioxidant Pathways: Scavenging of reactive oxygen species or upregulation of endogenous antioxidant enzymes.
-
Modulation of Protein Aggregation: Direct interference with alpha-synuclein fibrillization.
The diagram below illustrates these hypothetical relationships.
Future Directions and Conclusion
The single data point regarding this compound's neuroprotective effect in an in vitro model of Parkinson's disease is intriguing but requires substantial further research for validation and exploration. To build a comprehensive understanding of this compound's potential in neurodegenerative disease research, the following steps are necessary:
-
Replication of the initial finding in the PFF-induced toxicity model.
-
Expansion to other neurodegenerative disease models , such as those for Alzheimer's disease (e.g., amyloid-beta toxicity models).
-
Elucidation of the mechanism of action through studies on signaling pathways related to inflammation, oxidative stress, and protein aggregation.
-
In vivo studies in animal models of neurodegenerative diseases to assess efficacy and safety.
Delving into Casanthranol: A Technical Guide to Its Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Casanthranol, a complex mixture of anthranol glycosides derived from Cascara Sagrada (Rhamnus purshiana), is a well-known stimulant laxative. A thorough understanding of its solubility and stability is paramount for consistent research outcomes and the development of robust pharmaceutical formulations. This technical guide provides an in-depth analysis of this compound's behavior in common laboratory solvents, complete with experimental protocols and visual workflows.
Core Principles: Solubility and Stability
The solubility of a compound dictates its suitability for various experimental and formulation contexts, while its stability profile determines its shelf-life and potential degradation pathways. This compound, being a natural product composed of multiple active glycosides, presents unique challenges in both areas. Its primary components, the sennosides (B37030), are known to be susceptible to hydrolysis and oxidation, particularly in aqueous environments.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented across all common laboratory solvents. The available data, primarily for the related sennosides, is summarized below. It is important to note that this compound itself is a mixture, and its solubility can vary. The data presented should be considered a guideline, with empirical determination recommended for specific applications.
| Solvent | Reported Solubility of this compound / Sennosides | Temperature (°C) | Notes |
| Water | < 1 mg/mL[1] | 19 | Described as "insoluble" in some sources. |
| Water | 10 mg/mL[2] | Not Specified | Requires heating; yields a slightly hazy to turbid solution. |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Not Specified | Sonication is recommended for dissolution. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL (Sennoside B) | Not Specified | |
| Dimethylformamide (DMF) | ~15 mg/mL (Sennoside B) | Not Specified | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL (Sennoside B) | Not Specified | Aqueous solutions of Sennoside B are not recommended for storage for more than one day. |
| Methanol (B129727) | Slightly Soluble | Not Specified | Qualitative description. |
Stability Profile of this compound and its Constituent Sennosides
The stability of this compound is intrinsically linked to the stability of its primary active components, the sennosides. These compounds are known to be sensitive to several environmental factors.
-
pH: The chemical stability of sennosides in aqueous solutions is highly dependent on pH. Studies have shown that the best stability is achieved at a pH of 6.5, while the poorest stability is observed at a pH of 8.0.
-
Aqueous Solutions: Sennosides are generally unstable in aqueous solutions, especially in the presence of oxygen[3]. This instability leads to degradation and polymerization, resulting in a loss of pharmaceutical activity. The acidic form of sennosides is less soluble in water and, consequently, more protected from this degradation process.
-
Light: Exposure to light can accelerate the degradation of sennosides. Therefore, it is recommended to protect this compound and its solutions from light.
-
Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, refrigeration is recommended.
-
Degradation Pathway: The degradation of sennosides typically involves the cleavage of the glucosidic bonds, followed by oxidation and polymerization of the resulting dianthrone or anthrone (B1665570) derivatives.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in a laboratory setting.
Protocol for Determining Equilibrium Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
1. Materials:
- This compound powder
- Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Centrifuge
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Analytical balance
2. Procedure:
- Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a shaker with the temperature maintained at a constant, specified value (e.g., 25 °C).
- Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After shaking, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample from the supernatant of each vial.
- To remove any undissolved particles, centrifuge the samples and then filter the supernatant through a 0.45 µm syringe filter.
- Immediately dilute the filtered samples with a suitable solvent to a concentration within the analytical range of the quantification method.
- Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculate the solubility in mg/mL or other appropriate units.
Protocol for Stability Indicating Method using Forced Degradation Studies
This protocol describes a forced degradation study to develop a stability-indicating analytical method for this compound, based on ICH guidelines.
1. Materials:
- This compound powder
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or UV detector
- C18 reversed-phase HPLC column
- Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like phosphoric acid)
- pH meter
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat at a controlled temperature for a specified time. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.
- Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period. Also, expose the stock solution to the same conditions.
- Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
4. HPLC Analysis:
- Develop an HPLC method capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and acidified water is a common starting point.
- Inject the untreated stock solution (control) and the samples from each degradation condition into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can be used to confirm the homogeneity of the parent peak in the stressed samples.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
References
Methodological & Application
Application Note: Quantitative Analysis of Casanthranol Components by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of the primary active components in Casanthranol, a complex mixture of anthranoid glycosides derived from Cascara sagrada (Rhamnus purshiana). This compound is primarily composed of cascarosides, which are responsible for its therapeutic effects. This application note outlines a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the separation, identification, and quantification of these compounds. The provided protocols and data are intended to assist researchers and drug development professionals in quality control and characterization of this compound and its derivatives.
Introduction
This compound is a natural laxative agent comprised of a mixture of anthranoid glycosides. The primary active constituents are the cascarosides, which are a group of C,O-diglycosides. These are categorized based on their aglycone moiety: cascarosides A and B (aloe-emodin derivatives), cascarosides C and D (chrysophanol derivatives), and cascarosides E and F (emodin derivatives). The quantitative determination of these components is crucial for ensuring the quality, efficacy, and safety of this compound-containing products. According to the USP-NF, this compound should contain not less than 20.0 g of total hydroxyanthracene derivatives per 100 g, with at least 80% of these being cascarosides, calculated as cascaroside A.[1] A typical composition of Cascara sagrada extract consists of 60-70% cascarosides (A-F), 10-30% aloins A and B, and 10-20% O-glycosides and free anthraquinones.[1] HPLC coupled with mass spectrometry (MS) offers a sensitive and selective method for the analysis of these complex mixtures.
Experimental Protocols
Sample Preparation
Objective: To extract the anthranoid glycosides from the this compound raw material or formulated product for HPLC-MS analysis.
Reagents and Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 8 mL of a methanol/water (80:20, v/v) solution.
-
Sonicate the mixture for 20 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Bring the volume up to 10 mL with the methanol/water solution and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a series of dilutions from this stock solution for the calibration curve.
HPLC-MS Analysis
Objective: To separate, identify, and quantify the individual cascarosides and related anthranoids.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-40% B; 10-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification |
MRM Transitions for Key Analytes:
For a targeted quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions should be monitored for each analyte. The following table provides suggested MRM transitions based on known fragmentation patterns of anthranoid glycosides. It is recommended to optimize these parameters on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cascaroside A/B | 579.2 | 427.1 | 25 |
| 269.1 | 35 | ||
| Cascaroside C/D | 563.2 | 411.1 | 25 |
| 253.1 | 35 | ||
| Cascaroside E/F | 579.2 | 427.1 | 25 |
| 269.1 | 35 | ||
| Aloe-emodin | 269.1 | 241.1 | 20 |
| Emodin | 269.1 | 225.1 | 20 |
Data Presentation
Quantitative Composition of a Typical Cascara Sagrada Extract
The following table summarizes the general quantitative composition of a typical Cascara sagrada extract, from which this compound is derived.[1] The specific percentages of individual cascarosides can vary depending on the source and processing of the plant material.
| Component Group | Percentage in Extract (%) |
| Total Cascarosides (A-F) | 60 - 70 |
| Aloins (A and B) | 10 - 30 |
| O-Glycosides and Free Anthraquinones | 10 - 20 |
Method Validation Parameters for Key Analytes
The following table presents typical performance characteristics for an HPLC method for the quantification of key this compound components. These values are indicative and should be validated for the specific method and instrument used.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Cascaroside A | 0.1 - 50 | 0.008 | 0.029 |
| Cascaroside B | 0.1 - 50 | 0.010 | 0.035 |
| Aloe-emodin | 0.1 - 50 | 0.009 | 0.032 |
| Emodin | 0.1 - 50 | 0.008 | 0.028 |
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Classification of major Cascarosides in this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Casanthranol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casanthranol, a concentrated mixture of anthranol glycosides derived from the dried bark of Rhamnus purshiana (Cascara Sagrada), is primarily recognized for its use as a stimulant laxative.[1][[“]][3] Its mechanism of action involves increasing intestinal muscle contractions to facilitate bowel movements.[1][[“]] As an anthranoid, this compound belongs to a class of compounds that have been investigated for a range of biological activities, including potential cytotoxic, anti-inflammatory, and antioxidant effects. This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, offering a framework for its preclinical evaluation.
Intestinal Motility Assay
This assay directly assesses the primary laxative effect of this compound by measuring its impact on the contractility of isolated intestinal smooth muscle.
Experimental Protocol: Isolated Guinea Pig Ileum Motility Assay
Materials and Reagents:
-
Freshly isolated guinea pig ileum
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, with the final solvent concentration in the organ bath kept below 0.5%)
-
Acetylcholine (B1216132) (positive control)
-
Atropine (B194438) (negative control)
-
Organ bath system with an isometric force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig according to approved animal welfare protocols and immediately isolate a segment of the ileum.
-
Cleanse the ileum segment by gently flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm segments and suspend them in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
-
Record the baseline spontaneous contractions.
-
Add acetylcholine (e.g., 1 µM) to confirm tissue viability and responsiveness. Wash the tissue and allow it to return to baseline.
-
Introduce this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 µg/mL to 100 µg/mL).
-
Record the contractile response at each concentration for a sufficient duration to observe the maximal effect.
-
Following the highest concentration of this compound, wash the tissue and add atropine (e.g., 1 µM) to confirm if the contractile activity is mediated through muscarinic receptors.
Data Analysis:
Measure the amplitude and frequency of contractions. Express the change in contractile force as a percentage of the baseline or the maximal response to a positive control.
Expected Data Presentation
| Concentration of this compound (µg/mL) | Change in Contraction Amplitude (%) | Change in Contraction Frequency (%) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Acetylcholine (1 µM) |
Experimental Workflow
Proposed Signaling Pathway for Stimulant Laxative Action
Cytotoxicity Assays
Given that some anthraquinones have demonstrated cytotoxic potential, it is crucial to evaluate the effect of this compound on cell viability. The MTT assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials and Reagents:
-
Human colorectal adenocarcinoma cell line (e.g., Caco-2) or other relevant cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1 µM to 200 µM.[4]
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Expected Data Presentation
| Concentration of this compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Proposed Signaling Pathway for Anthraquinone-Induced Apoptosis
Anti-inflammatory Assay
This assay evaluates the potential of this compound to modulate inflammatory responses in vitro, a common secondary screening for natural products.
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays, e.g., 1-100 µg/mL) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
Data Analysis:
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Expected Data Presentation
| Concentration of this compound (µg/mL) | Nitrite Concentration (µM) | % NO Inhibition |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| LPS (1 µg/mL) | 0 |
Experimental Workflow
Antioxidant Activity Assays
These assays determine the free radical scavenging or reducing potential of this compound. A combination of assays is recommended to evaluate different aspects of antioxidant activity.
DPPH Radical Scavenging Assay
Experimental Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Use ascorbic acid or Trolox as a positive control.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Scavenging Assay
Experimental Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of each this compound concentration to the diluted ABTS•+ solution.
-
Incubate for a defined time (e.g., 6 minutes) and measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3•6H2O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound sample to the FRAP reagent.
-
Incubate at 37°C for a defined time (e.g., 30 minutes) and measure the absorbance at 593 nm.
Data Analysis:
Construct a standard curve using FeSO4 and express the results as Fe(II) equivalents.
Expected Data Presentation for Antioxidant Assays
| Assay | Parameter | Result |
| DPPH | IC50 (µg/mL) | |
| ABTS | TEAC (µM Trolox equivalents/mg) | |
| FRAP | Ferric Reducing Power (µM Fe(II)/mg) |
Antioxidant Assay Workflow
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound's biological activities. These assays will enable researchers to assess its primary laxative effect, evaluate its cytotoxic potential, and explore its anti-inflammatory and antioxidant properties. The data generated will be instrumental in understanding the pharmacological profile of this compound and will guide further preclinical and clinical development.
References
Application Notes and Protocols for the Use of Rhein in Cell Culture Studies
A Note on the Analyte: Initial literature searches for "Casanthranol" did not yield specific data regarding its application in cell culture studies. Therefore, these application notes and protocols have been developed using Rhein (B1680588) , a well-characterized anthraquinone (B42736) and a major bioactive component found in rhubarb, which is expected to have similar properties. Rhein has been extensively studied for its anti-cancer effects, making it a suitable representative compound for demonstrating experimental design and methodologies.
I. Application Notes
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derivative that has garnered significant interest in pharmacological research, particularly in oncology. In cell culture systems, rhein has been shown to exert a range of biological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in various cancer cell lines.[1][2][3] Its versatility makes it a valuable tool for researchers studying cancer biology and developing novel therapeutic strategies.
Mechanism of Action:
The anti-cancer effects of rhein are multifactorial and involve the modulation of several key cellular processes:
-
Induction of Apoptosis: Rhein is a potent inducer of apoptosis in cancer cells.[3][4] This process is primarily mediated through the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways. Rhein has been shown to increase the production of reactive oxygen species (ROS), which in turn triggers the activation of signaling cascades like the JNK/Jun/caspase-3 pathway, leading to apoptotic cell death.[1] Furthermore, rhein can induce ER stress, as evidenced by the upregulation of proteins such as GRP 78 and CHOP, which subsequently activates caspases.[4] The apoptotic cascade further involves the release of cytochrome c from the mitochondria and the cleavage of caspase-3 and PARP.[5][6]
-
Cell Cycle Arrest: Rhein can halt the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.[3][7] Studies have demonstrated that rhein can induce S-phase or G1-phase arrest, depending on the cell type and experimental conditions.[3][7] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2]
-
Modulation of Signaling Pathways: A significant aspect of rhein's mechanism of action is its ability to interfere with crucial cell survival signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer, is a key target of rhein.[2][8][9] By inhibiting the phosphorylation of key components of this pathway, such as Akt and mTOR, rhein can suppress cancer cell growth and survival.[2][6]
Applications in Cell Culture Studies:
-
Cytotoxicity Screening: To determine the concentration-dependent inhibitory effects of rhein on various cancer cell lines.
-
Apoptosis Assays: To investigate the molecular mechanisms by which rhein induces programmed cell death.
-
Cell Cycle Analysis: To study the effects of rhein on cell cycle progression and identify points of cell cycle arrest.
-
Signal Transduction Studies: To elucidate the impact of rhein on specific signaling pathways critical for cancer cell survival and proliferation.
-
Combination Therapy Studies: To assess the synergistic or additive effects of rhein when used in combination with other chemotherapeutic agents.[10]
II. Data Presentation
Table 1: Cytotoxicity of Rhein (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of rhein required to inhibit the growth of 50% of the cancer cell population under specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MGC-803 | Gastric Cancer | 94.26 | Not Specified |
| HepG2 | Liver Cancer | 34.5 | Not Specified |
| HeLa | Cervical Cancer | 53.97 | 72 |
| Panc-1 | Pancreatic Cancer | ~100-200 (approx.) | 48 |
| MIAPaCa-2 | Pancreatic Cancer | ~100-200 (approx.) | 48 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. The data presented are compiled from published studies for comparative purposes.[7][9][10]
III. Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes a method to assess the cytotoxic effects of rhein on cultured cells by measuring their metabolic activity.
Materials:
-
Rhein (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of rhein in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted rhein solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest rhein concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the rhein concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Rhein
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of rhein for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Rhein
-
6-well cell culture plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of rhein for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Visualizations
Caption: General experimental workflow for investigating the effects of rhein.
Caption: Rhein inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Rhein induces apoptosis via ROS and JNK signaling.
References
- 1. Rhein induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway [jcancer.org]
- 2. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein induces apoptosis through induction of endoplasmic reticulum stress and Ca2+-dependent mitochondrial death pathway in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic anticancer effects of everolimus (RAD001) and Rhein on gastric cancer cells via phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Purity Assessment of Casanthranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casanthranol, a complex mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (Cascara Sagrada), is utilized as a stimulant laxative. The therapeutic efficacy and safety of this compound are directly related to its chemical composition and purity. The primary active constituents responsible for its laxative effect are cascarosides, which are anthraquinone (B42736) glycosides. Therefore, accurate and robust analytical methods are essential for the quality control and purity assessment of this compound.
This document provides detailed application notes and protocols for the analytical standards and methods used to evaluate the purity of this compound. The methodologies described herein are based on pharmacopeial standards and established chromatographic techniques, ensuring reliable and reproducible results for quality assurance in research, development, and manufacturing environments.
Analytical Standards and Purity Specifications
According to the United States Pharmacopeia (USP), this compound must meet specific criteria for purity and composition. These standards ensure the product's quality, safety, and efficacy.[1]
Table 1: USP Purity Specifications for this compound
| Parameter | Specification |
| Total Hydroxyanthracene Derivatives | Not less than 20.0% (w/w), calculated as cascaroside A on a dried basis. |
| Cascarosides Content | Not less than 80.0% of the total hydroxyanthracene derivatives, calculated as cascaroside A. |
| Loss on Drying | Not more than 10.0% |
| Residue on Ignition | Not more than 4.0% |
| Heavy Metals | Not more than 0.0025% |
Experimental Protocols
Spectrophotometric Assay for Total Hydroxyanthracene Derivatives and Cascarosides (USP Method)
This method is the official pharmacopeial procedure for quantifying the total active components in this compound.
2.1.1. Principle
This assay involves the hydrolysis of anthraquinone glycosides to their corresponding aglycones, followed by a colorimetric reaction and measurement of absorbance using a UV-Vis spectrophotometer.
2.1.2. Reagents and Materials
-
This compound sample
-
70% Alcohol (v/v)
-
1 N Hydrochloric acid
-
Methylene (B1212753) chloride
-
1 N Sodium hydroxide
-
Ferric chloride solution (100 g/L in water)
-
Water-saturated ethyl acetate
-
UV-Vis Spectrophotometer
2.1.3. Sample Preparation
-
Accurately weigh approximately 500 mg of this compound and transfer to a 100-mL volumetric flask.
-
Add about 30 mL of 70% alcohol and swirl to dissolve.
-
Dilute to volume with 70% alcohol and mix well.
-
Filter the solution quickly through a rapid-flow filter paper, minimizing evaporation. This is the Assay solution .
2.1.4. Assay for Total Hydroxyanthracene Derivatives
-
Pipette 10 mL of the Assay solution into a separatory funnel containing 5 mL of water and 2 drops of 1 N hydrochloric acid.
-
Extract with 40 mL of methylene chloride. Transfer the lower (methylene chloride) layer to a second separatory funnel.
-
Add 10 mL of water to the second separatory funnel, shake, and allow the layers to separate. Discard the lower layer.
-
Combine the aqueous layers and extract again with 40 mL of methylene chloride.
-
Follow the detailed extraction and hydrolysis procedure as outlined in the official USP monograph for this compound.[1]
-
After hydrolysis and color development with 1 N sodium hydroxide, measure the absorbance of the final solution at 515 nm and 440 nm using a suitable spectrophotometer.
-
The ratio of the absorbance at 515 nm to that at 440 nm should not be less than 2.6 to ensure the validity of the results.[1]
2.1.5. Assay for Cascarosides
-
A separate extraction procedure is performed on the Assay solution to isolate the cascarosides from other hydroxyanthracene derivatives.
-
This involves a series of extractions with water-saturated ethyl acetate.
-
The final aqueous phase containing the cascarosides is then subjected to the same hydrolysis and color development steps as the total hydroxyanthracene derivatives assay.
-
Measure the absorbance of the final solution at 515 nm and 440 nm.
-
The ratio of the absorbance at 515 nm to that at 440 nm should not be less than 2.7 for a valid assay.[1]
High-Performance Liquid Chromatography (HPLC) Method for Cascarosides Analysis
HPLC is a powerful technique for the separation and quantification of individual cascarosides and other related anthraquinones, providing a more detailed purity profile.[2][3]
2.2.1. Principle
This method utilizes reverse-phase chromatography to separate the components of this compound based on their polarity. The separated compounds are then detected and quantified using a UV detector.
2.2.2. Chromatographic Conditions
Table 2: HPLC Method Parameters for Cascarosides Analysis
| Parameter | Condition |
| Column | Symmetry™ C18, 150 x 3.9 mm, 5 µm particle size, or equivalent |
| Mobile Phase | Water:Methanol:Acetic Acid (75:25:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 25 °C |
| Detector | Photodiode Array (PDA) or UV Detector |
| Detection Wavelength | 297 nm |
| Run Time | Approximately 25 minutes |
2.2.3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of a suitable Cascaroside reference standard (e.g., Cascaroside A) in a concentration of approximately 1 mg/mL in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in 50 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
Identify the peaks of the individual cascarosides based on their retention times compared to the reference standards. Calculate the concentration of each cascaroside in the sample using the calibration curve generated from the standard solutions. The purity of this compound is assessed by determining the percentage of the total peak area corresponding to the specified cascarosides.
Thin-Layer Chromatography (TLC) for Identification and Qualitative Purity
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of this compound and the identification of its major components.[4][5]
2.3.1. Principle
This method separates the components of this compound on a silica (B1680970) gel plate based on their differential adsorption and partitioning between the stationary and mobile phases.
2.3.2. TLC Parameters
Table 3: TLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | TLC silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate:Methanol:Water (100:13.5:10, v/v/v) |
| Application Volume | 10 µL |
| Development | In a saturated chromatographic chamber |
| Detection | UV light at 365 nm or by spraying with a suitable visualizing reagent (e.g., anisaldehyde-sulfuric acid) |
2.3.3. Procedure
-
Spot the standard and sample solutions on the TLC plate.
-
Develop the plate in the mobile phase until the solvent front reaches a sufficient height.
-
Dry the plate and visualize the separated spots under UV light or after spraying with a visualizing reagent.
-
Compare the Rf values and appearance of the spots from the sample with those of the standards for identification.
Potential Impurities in this compound
Impurities in this compound can originate from the raw plant material, the extraction and manufacturing process, or degradation over time.[6][7][8]
Table 4: Classification of Potential Impurities in this compound
| Impurity Class | Examples | Potential Origin |
| Related Anthraquinones | Free anthraquinones (e.g., emodin, aloe-emodin, chrysophanol), other anthraquinone glycosides | Co-extracted from Cascara Sagrada bark |
| Process-Related Impurities | Residual solvents (e.g., ethanol, methanol), reagents used in extraction | Manufacturing process |
| Degradation Products | Hydrolyzed glycosides, oxidation products | Improper storage conditions (light, heat, moisture) |
| Starting Material Impurities | Other plant constituents, pesticides, heavy metals | Raw Cascara Sagrada bark |
Visualization of Key Processes
Mechanism of Action of this compound
The laxative effect of this compound is primarily due to the action of its active metabolites in the colon. The cascarosides are hydrolyzed by the gut microbiota into active aglycones, which then stimulate colonic motility and fluid secretion.[9][10][11][12]
Caption: Mechanism of action of this compound as a stimulant laxative.
Experimental Workflow for this compound Purity Assessment
A systematic workflow is crucial for the comprehensive purity assessment of this compound, incorporating both pharmacopeial and chromatographic methods.
Caption: Workflow for the purity assessment of this compound.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Analysis of Cascaroside B in Cascara | PDF | High Performance Liquid Chromatography | Ultraviolet–Visible Spectroscopy [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. drugs.com [drugs.com]
- 12. Cascara - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Casanthranol Solubility Issues in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Casanthranol solubility in aqueous buffers.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
This compound is a complex mixture of anthranol glycosides and is known to be practically insoluble in water, with a solubility of less than 1 mg/mL[1]. Direct dissolution in aqueous buffers will likely result in a suspension rather than a true solution. The following steps provide a systematic approach to overcoming this issue.
Step 1: Initial Stock Solution Preparation in an Organic Solvent
The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for this compound.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to the powder.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved. Sonication is recommended to aid dissolution[2].
-
If precipitation or phase separation occurs, gentle heating can be applied[3].
-
-
Note: Moisture-absorbing DMSO can reduce solubility, so it is crucial to use a fresh, high-quality solvent[4].
Step 2: Dilution into Aqueous Buffer
Once a clear, concentrated stock solution is prepared in DMSO, it can be serially diluted into the desired aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Recommended Practice:
-
Vortex the aqueous buffer while slowly adding the DMSO stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that specific buffer composition has likely been exceeded.
-
Issue: Precipitation occurs upon dilution of the DMSO stock solution into my aqueous buffer.
This is a common issue and indicates that the final concentration of this compound and/or DMSO is too high for the aqueous buffer system to maintain solubility. Here are several strategies to address this:
Strategy 1: Utilize Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. Polyethylene glycol 300 (PEG300) and Tween-80 are effective co-solvents for in-vivo formulations and can be adapted for in-vitro use.
-
Experimental Protocol (Co-solvent System):
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare the co-solvent mixture. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][3].
-
Add the solvents sequentially, ensuring the solution is clear before adding the next component[2].
-
Slowly add the this compound DMSO stock to the co-solvent/saline mixture while vortexing.
-
Strategy 2: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) with improved solubility and safety.
-
Experimental Protocol (Cyclodextrin Formulation):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer. Ensure the SBE-β-CD is fully dissolved and the solution is clear.
-
A common final formulation is 10% DMSO and 90% of the 20% SBE-β-CD solution[3].
-
To achieve this, add the this compound DMSO stock to the SBE-β-CD solution while vortexing.
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems. This data is compiled from publicly available information and should be used as a guide. Empirical testing in your specific experimental conditions is always recommended.
| Solvent | Reported Solubility | Notes | Source |
| Water | < 1 mg/mL | Practically insoluble. | [1] |
| DMSO | 55 mg/mL | Sonication is recommended. | [2] |
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO. | [4] |
| Methanol (B129727) | Slightly Soluble | [5] |
| Formulation | Achievable Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, saturation unknown. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, saturation unknown. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a purified mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (Cascara sagrada)[4][6]. It is a complex, hydrophobic molecule, which leads to its poor solubility in water and aqueous buffers[1].
Q2: Can I directly dissolve this compound in an aqueous buffer by heating?
A2: While heating can sometimes aid in the dissolution of compounds, it is not the recommended primary method for this compound in aqueous buffers due to its inherent insolubility. A product information sheet notes that dissolving 10 mg/mL in water with heat may yield a slightly hazy to turbid solution, indicating incomplete dissolution[6]. The preferred method is to first dissolve it in an organic solvent like DMSO.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line in a pilot experiment. Generally, DMSO concentrations are kept below 0.5% (v/v) to avoid cellular toxicity, but this must be empirically verified.
Q4: Are there alternatives to DMSO for the initial stock solution?
A4: While DMSO is the most commonly reported solvent, methanol is also mentioned as a solvent in which this compound is slightly soluble[5]. However, DMSO generally offers higher solubility. The choice of solvent may also depend on the specific requirements of the downstream application.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability[2]. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to one month[4]. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Mechanism of this compound solubilization by cyclodextrin.
References
Technical Support Center: Casanthranol Compositional Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casanthranol. This compound is a complex mixture of anthranol glycosides derived from the dried bark of Rhamnus purshiana (Cascara Sagrada). Understanding and controlling the batch-to-batch variability of its composition is critical for consistent experimental results and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main active components?
A1: this compound is a naturally derived mixture of anthraquinone (B42736) glycosides extracted from the bark of Rhamnus purshiana. The primary active components responsible for its laxative effect are a group of C-glycosides known as cascarosides, specifically cascarosides A, B, C, D, E, and F. Other significant components include O-glycosides, aloins A and B, and free anthraquinones like emodin (B1671224) and chrysophanol.[1][2] The total hydroxyanthracene derivative content, calculated as cascaroside A, is a key quality parameter.[2][3]
Q2: Why do I observe variability in the therapeutic effect of different this compound batches?
A2: The therapeutic effect of this compound is directly linked to the concentration and ratio of its active constituents, particularly the cascarosides. Variability in the composition between batches can lead to inconsistent pharmacological responses. Factors such as the raw material's origin, harvesting time, and post-harvest processing significantly impact the final chemical profile of the extract.[4][5]
Q3: What are the regulatory standards for this compound composition?
A3: Regulatory bodies, such as those referenced in various pharmacopoeias, set limits for the total content of hydroxyanthracene glycosides. For instance, a standardized dry extract of Cascara bark should contain a specific range of these glycosides, with a defined minimum percentage of cascarosides.[2] It is crucial to consult the relevant pharmacopoeia for detailed specifications.
Q4: How should I store this compound to minimize degradation?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent the degradation of the anthraquinone glycosides.[1] Over time, improper storage can lead to changes in the chemical profile, potentially affecting its activity.
Troubleshooting Guide: Investigating Batch-to-Batch Variability
This guide provides a systematic approach to identifying the potential causes of variability in your this compound batches.
Initial Assessment
-
Review Certificate of Analysis (CoA): Carefully compare the CoAs of different batches. Pay close to attention to the specified content of total hydroxyanthracene glycosides and, if provided, the individual cascaroside content.
-
Visual Inspection: Note any differences in physical appearance, such as color and particle size, between batches. While not a definitive measure of chemical composition, it can be an initial indicator of variability.
Chemical Analysis
If you suspect significant compositional differences, a thorough chemical analysis is recommended. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the major active components.
Issue: Inconsistent HPLC profiles between batches.
Potential Causes & Solutions:
-
Raw Material Variability: The chemical composition of the raw Rhamnus purshiana bark can vary based on:
-
Genetics and Geographical Source: Plants from different regions or of different genetic makeup can have varying levels of active compounds.[4]
-
Harvesting Time: The concentration of anthraquinone glycosides can fluctuate with the seasons.
-
Post-Harvest Processing: The aging of the bark is a critical step. Freshly harvested bark contains anthrones that can cause emetic effects. The aging process, typically for at least one year, allows for the oxidation of these compounds. Inconsistent aging can lead to significant compositional differences.[2][6]
-
-
Extraction Process Differences: Minor variations in the manufacturing process, such as solvent ratios, temperature, and extraction time, can affect the final composition of the extract.
-
Analytical Method Inconsistency: Ensure that your HPLC method is validated and consistently applied across all analyses. Refer to the detailed experimental protocol below.
Data Presentation: Hypothetical Batch Comparison
The following table illustrates a hypothetical example of compositional variability between three different batches of this compound, as determined by HPLC analysis.
| Component | Batch A (%) | Batch B (%) | Batch C (%) |
| Cascaroside A | 3.5 | 4.2 | 3.8 |
| Cascaroside B | 2.8 | 3.1 | 2.9 |
| Cascaroside C | 1.1 | 0.8 | 1.3 |
| Cascaroside D | 0.9 | 0.6 | 1.0 |
| Aloin (B1665253) A | 1.5 | 1.2 | 1.4 |
| Aloin B | 1.2 | 1.0 | 1.1 |
| Total Hydroxyanthracene Glycosides | 11.0 | 10.9 | 11.5 |
Note: This table is for illustrative purposes and does not represent actual batch data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantification of Cascarosides
This protocol provides a general framework for the quantitative analysis of the main cascarosides in this compound. Method validation is crucial for accurate and reliable results.[7][8][9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reference standards for cascarosides A, B, C, D, aloin A, and aloin B
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable acid for pH adjustment
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile.
-
Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute the different components.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 20 µL
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of each reference standard in methanol. Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.
-
Sample Solution: Accurately weigh a known amount of this compound powder and dissolve it in methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each cascaroside in the sample using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Factors Influencing this compound Composition
Caption: Factors influencing the final composition of a this compound batch.
Troubleshooting Workflow for HPLC Analysis
Caption: A logical workflow for troubleshooting inconsistent HPLC results.
References
- 1. chemfaces.com [chemfaces.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. webprod.hc-sc.gc.ca [webprod.hc-sc.gc.ca]
- 4. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Casanthranol Interference in Colorimetric Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the interference of Casanthranol in common colorimetric assays. The inherent chemical properties of this compound, a complex mixture of anthranol glycosides derived from Cascara sagrada, can lead to inaccurate and misleading results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound is a natural product composed of a mixture of anthranol glycosides.[1][2] These compounds are phenolic in nature, possessing significant reducing properties.[3][4] This inherent reducing potential allows this compound to directly react with various reagents used in colorimetric assays, leading to false positive or false negative results that are independent of the biological activity being measured. Furthermore, this compound solutions are typically yellow to brown, which can contribute to background absorbance and interfere with the spectrophotometric readings.
Q2: Which colorimetric assays are most susceptible to interference from this compound?
A2: Assays that rely on redox reactions or dye-protein binding are particularly vulnerable to interference by this compound. These include:
-
Cell Viability Assays: Tetrazolium-based assays such as MTT, XTT, and MTS are highly susceptible because the anthranol glycosides in this compound can directly reduce the tetrazolium salt to a colored formazan (B1609692) product.[2][3][4][5]
-
Protein Quantification Assays: Both the Bradford and Lowry assays can be affected. In the Bradford assay, the phenolic compounds in this compound can interact with the Coomassie Brilliant Blue dye.[6] In the Lowry assay, they can reduce the Folin-Ciocalteu reagent.[7]
-
Oxidative Stress Assays: Assays measuring reactive oxygen species (ROS) can be compromised as the antioxidant properties of this compound can scavenge ROS, leading to an underestimation of oxidative stress.
Q3: How can I determine if this compound is interfering with my specific assay?
A3: The most effective way to confirm interference is to run a cell-free control . This involves preparing a sample containing your assay medium, the this compound concentration being tested, and the assay reagent, but without any cells or protein. If you observe a color change or a significant absorbance reading in this control, it indicates direct interference.[3]
Troubleshooting Guides
Interference in MTT and Other Tetrazolium-Based Viability Assays
Issue: Falsely elevated cell viability or non-dose-responsive results are observed in the presence of this compound.
Potential Cause: The anthranol glycosides in this compound are directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[2][4]
Troubleshooting Steps:
-
Run a Cell-Free Control: As mentioned in the FAQs, this is the definitive test for direct MTT reduction.
-
Modify the Assay Protocol:
-
Wash Step: After treating the cells with this compound for the desired incubation period, carefully aspirate the medium containing this compound. Wash the cells gently with phosphate-buffered saline (PBS) before adding the MTT reagent. This removes the interfering compound.[2][3]
-
Reduce Incubation Time with MTT: Minimize the time the MTT reagent is in contact with any residual this compound.
-
-
Use an Alternative Assay: Consider using an assay that is less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures cell density based on the staining of total cellular protein, is a suitable alternative.[5]
Illustrative Data: Impact of a Wash Step on MTT Assay Results
| This compound (µg/mL) | Standard MTT Protocol (Absorbance at 570 nm) | Modified MTT Protocol with Wash Step (Absorbance at 570 nm) |
| 0 (Vehicle Control) | 1.02 | 1.01 |
| 10 | 1.25 | 0.95 |
| 50 | 1.88 | 0.72 |
| 100 | 2.54 | 0.45 |
Note: Data are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Interference in Bradford Protein Quantification Assay
Issue: Overestimation of protein concentration when using the Bradford assay with samples containing this compound.
Potential Cause: The phenolic compounds in this compound can bind to the Coomassie Brilliant Blue G-250 dye, leading to a color change and an inflated absorbance reading.[6]
Troubleshooting Steps:
-
Run a "Sample-Only" Blank: Prepare a blank that contains the same concentration of this compound as your sample but without the protein. Subtract the absorbance of this blank from your sample's absorbance.
-
Protein Precipitation: Use trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein in your sample.[8][9] This will separate the protein from the interfering this compound in the supernatant. The protein pellet can then be washed and resuspended in a compatible buffer for quantification.
-
Use a Detergent-Compatible Assay: If your protein sample is solubilized in a detergent, consider using a detergent-compatible Bradford reagent or an alternative protein assay like the BCA assay (while being mindful of potential interference with reducing agents).[10][11]
Illustrative Data: Effect of Protein Precipitation on Bradford Assay Accuracy
| Sample | Standard Bradford Protocol (µg Protein) | Bradford Protocol with Acetone Precipitation (µg Protein) |
| Known Protein Standard (50 µg) | 51.2 | 49.8 |
| Known Protein Standard (50 µg) + this compound (25 µg/mL) | 85.7 | 50.5 |
| Cell Lysate | 123.4 | 95.2 |
| Cell Lysate + this compound (25 µg/mL) | 168.9 | 96.1 |
Note: Data are for illustrative purposes and will vary depending on the sample and experimental conditions.
Detailed Experimental Protocols
Modified MTT Assay with a Wash Step
Objective: To assess cell viability in the presence of this compound while minimizing its direct interference.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time.
-
Crucial Step: Carefully aspirate the medium containing this compound from each well.
-
Gently wash the cells twice with 100 µL of warm, sterile PBS per well.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Bradford Assay with Acetone Precipitation
Objective: To accurately quantify protein in samples containing this compound.
Methodology:
-
Take 100 µL of your protein sample (containing this compound).
-
Add 400 µL of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 20 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant which contains the interfering this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the pellet in a known volume of a buffer compatible with the Bradford assay (e.g., PBS).
-
Proceed with the standard Bradford assay protocol using a set of protein standards.
-
Measure the absorbance at 595 nm.
Visualizing Experimental Workflows
Caption: Standard vs. Modified MTT assay workflow.
Caption: Standard vs. Modified Bradford assay workflow.
Caption: Decision tree for handling potential interference.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Bradford protein assay | Abcam [abcam.com]
- 11. Bradford Protein Assay [bio-protocol.org]
Technical Support Center: Working with Casanthranol and its Glycosides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the extraction, purification, and modification of Casanthranol and its constituent anthranol glycosides. As this compound is a natural product extracted from the bark of Rhamnus purshiana (Cascara sagrada), this guide focuses on the practical issues of isolating and derivatizing its active components rather than de novo synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can't I find a synthetic route for it?
A1: this compound is not a single compound but a complex mixture of naturally occurring anthranol glycosides extracted from the aged bark of Rhamnus purshiana. The primary active components are known as cascarosides. Therefore, the "synthesis" of this compound refers to its extraction and purification from the natural source, not a chemical synthesis pathway.
Q2: What are the main chemical constituents of this compound?
A2: The main bioactive constituents of this compound are at least six related anthranol diglucosides, named cascarosides A, B, C, D, E, and F. These share a common structural feature of an anthrone (B1665570) core with two glucose moieties attached. They differ in the substitution pattern of the anthrone aglycone and the stereochemistry at the C-10 position.[1]
Q3: Why is it important to use aged bark of Rhamnus purshiana for extraction?
A3: Fresh bark of Rhamnus purshiana contains mono-anthrone-O-glycosides which can cause undesirable emetic effects and severe gastrointestinal distress. The aging process, which should be for at least one year, allows for the oxidation of these compounds into the less harsh dianthrone- and anthraquinone-O-glycosides, which are the desired therapeutic agents.[1][2]
Q4: I am having trouble separating the different cascarosides. Why are they so difficult to purify?
A4: The cascarosides are structurally very similar. Cascarosides A and B are diastereomers, as are C and D, and E and F. This close similarity in their physical and chemical properties makes their separation challenging using standard chromatographic techniques. Advanced methods like high-performance countercurrent chromatography (HPCCC) are often required for effective separation.
Troubleshooting Guides
Extraction & Purification
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of crude extract | 1. Inefficient grinding of the bark.2. Inappropriate solvent choice.3. Insufficient extraction time or temperature. | 1. Ensure the bark is ground to a fine powder to maximize surface area.2. Use a polar solvent like a methanol/water or ethanol (B145695)/water mixture. 70% ethanol is a good starting point.[3]3. Increase extraction time (e.g., 24 hours per extraction cycle) and consider gentle heating (below 50°C) to improve efficiency. |
| Dark, sticky crude extract that is difficult to handle | Co-extraction of undesirable compounds like tannins, phenolic compounds, chlorophylls, and lipids.[3] | 1. Pre-extraction defatting: Wash the powdered bark with a non-polar solvent like hexane (B92381) before the main extraction to remove lipids.[3]2. Liquid-liquid partitioning: After initial extraction, partition the aqueous extract against a solvent like ethyl acetate (B1210297) to separate compounds based on polarity. The cascarosides will remain in the more polar aqueous or alcohol phase. |
| Co-elution of cascaroside diastereomers during column chromatography | The stationary and mobile phases do not provide sufficient selectivity to resolve the stereoisomers. | 1. Optimize stationary phase: Test different stationary phases, such as silica (B1680970) gel, C18 reverse-phase, or specialized chiral phases.2. Optimize mobile phase: Systematically vary the solvent composition of the mobile phase. For normal phase, consider solvent systems like chloroform-methanol-isopropanol-water. For reverse phase, methanol/water or acetonitrile/water gradients with modifiers like formic acid can be effective.3. Employ advanced techniques: If standard column chromatography fails, consider High-Performance Countercurrent Chromatography (HPCCC), which has been shown to be effective for separating cascarosides A-F.[4] |
| Degradation of glycosides during extraction | Hydrolysis of the glycosidic bonds due to acidic conditions or elevated temperatures. | 1. Avoid using strong acids in the extraction process.[5]2. Keep extraction and evaporation temperatures low (ideally below 50°C).[3]3. Store extracts at low temperatures (4°C for short-term, -20°C for long-term) and protected from light to prevent degradation. |
Quantitative Data
The relative abundance of different components in the bark of Rhamnus purshiana can vary, but a typical composition is as follows:
| Component | Percentage of Total Hydroxyanthracene Complex |
| Cascarosides (A, B, C, D, E, F) | 60-70% |
| Aloins A and B, and Chrysaloins A and B | 10-30% |
| Other Hydroxyanthracene O-glycosides and free aglycones | 10-20% |
| (Data sourced from the Assessment report on Rhamnus purshiana DC., cortex)[1] |
Experimental Protocols
Protocol 1: General Solvent Extraction and Fractionation of Cascarosides
This protocol provides a general method for obtaining an enriched cascaroside fraction suitable for further purification.
-
Preparation of Plant Material:
-
Obtain dried, aged bark of Rhamnus purshiana.
-
Grind the bark to a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered bark in hexane (1:5 w/v) for 12-24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane fraction.
-
Allow the powdered bark to air-dry completely.
-
-
Primary Extraction:
-
Macerate the defatted powder in 70% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Liquid-Liquid Fractionation:
-
Dissolve the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as ethyl acetate and then n-butanol.
-
The cascarosides, being polar glycosides, are expected to be enriched in the n-butanol and/or the remaining aqueous fraction.
-
-
Analysis:
-
Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the cascarosides. A suitable mobile phase for TLC is n-propanol:ethyl acetate:water (40:40:30). The spots can be visualized by spraying with an alcoholic KOH solution.
-
Protocol 2: Synthesis of an Aloe-emodin (B1665711) Derivative (Example of Aglycone Modification)
This protocol is an example of how the aglycone part of some cascarosides (aloe-emodin) can be chemically modified.
-
Isolation of Aloe-emodin:
-
Aloe-emodin can be obtained by acid hydrolysis of the appropriate cascaroside-containing fractions.
-
-
Synthesis of Pyrazole-linked Aloe-emodin Derivatives:
-
A series of aloe-emodin derivatives with pyrazole (B372694) linkages have been synthesized and shown to have potential anticancer activity.[6]
-
The general synthetic scheme involves the chemical modification of the aloe-emodin backbone to introduce the pyrazole moiety.
-
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Stability of Casanthranol Formulations
Welcome to the Technical Support Center for Casanthranol formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their this compound-based formulations. This compound, a mixture of anthranol glycosides from Rhamnus purshiana (Cascara Sagrada), is known for its laxative properties, but its components can be susceptible to degradation, impacting potency and shelf-life.
Troubleshooting Guide
This guide addresses common stability issues encountered during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Hydrolysis of Glycosidic Bonds: Anthranoid glycosides can hydrolyze to their less active aglycones, a process accelerated by moisture and inappropriate pH. | - Control pH: Maintain the formulation pH in a slightly acidic to neutral range (optimal stability for related sennosides (B37030) is around pH 6.5). - Minimize Water Content: For solid dosage forms, use excipients with low water activity and control humidity during manufacturing and storage. For liquid formulations, consider non-aqueous solvents or co-solvents where feasible. - Use of Buffers: Incorporate a suitable buffering system to maintain the optimal pH throughout the product's shelf-life. |
| Color Change (Darkening) | Oxidation: The anthranol and anthrone (B1665570) components are prone to oxidation, leading to the formation of anthraquinones and other colored degradation products. This can be exacerbated by exposure to light, heat, and oxygen. | - Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. - Light Protection: Use opaque or amber-colored packaging to protect the formulation from light. - Antioxidants: Consider the inclusion of antioxidants in the formulation. Compatibility studies are essential to select an appropriate antioxidant. |
| Precipitation in Liquid Formulations | Poor Solubility/Re-crystallization: this compound has low water solubility. Changes in temperature or solvent composition during storage can lead to precipitation. | - Solubilizing Agents: Utilize co-solvents (e.g., PEG), surfactants (e.g., Tween-80), or other solubilizing excipients to enhance and maintain the solubility of this compound. - Temperature Control: Store the formulation within the recommended temperature range to prevent temperature-induced precipitation. |
| Inconsistent Drug Release from Solid Dosage Forms | Physical Changes in the Formulation: Changes in the physical properties of the tablets or capsules, such as hardness or disintegration time, due to moisture uptake or excipient interactions. | - Excipient Selection: Use excipients with good physical stability and low hygroscopicity. For example, while MCC is a good binder, its hygroscopicity might be detrimental.[1] - Coating: Apply a moisture-barrier film coating to the solid dosage form to protect it from environmental humidity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for the anthranoid glycosides in this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of the sugar moiety from the aglycone, which can be catalyzed by acidic or basic conditions and the presence of water. Oxidation of the anthranol and anthrone forms leads to the formation of anthraquinones, which may have reduced activity.[3]
Q2: How does pH affect the stability of this compound formulations?
A2: The stability of anthranoid glycosides is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can accelerate the rate of hydrolysis. For similar compounds like sennosides, optimal stability is observed at a pH of approximately 6.5.[4] It is crucial to maintain the pH of liquid formulations within a stable range.
Q3: What types of excipients should I be cautious with when formulating this compound?
A3: Be cautious with excipients that have high water content or are highly hygroscopic, as moisture can promote hydrolysis.[1][5] Additionally, excipients containing reactive impurities could potentially interact with the anthranoid glycosides. It is recommended to conduct drug-excipient compatibility studies. While specific studies on this compound are limited, for solid dosage forms of Cascara Sagrada extract, excipients like Lactose DC, Avicel PH 101, and superdisintegrants like Ac-Di-Sol have been used.[6][7]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the separation and quantification of cascarosides and their degradation products.[6][7][8] Ultra-Performance Liquid Chromatography (UPLC) can also be employed for faster analysis times. These methods allow for the accurate measurement of the active pharmaceutical ingredient (API) and the detection of any degradation products that may form over time.
Data on Formulation Components and Stability
While specific quantitative stability data for various this compound formulations is proprietary and not widely published, the following table summarizes the impact of common environmental factors on the stability of anthranoid glycosides.
| Factor | Effect on Stability | Quantitative Insight (from related compounds) |
| Temperature | Increased temperature accelerates both hydrolysis and oxidation rates. | For sennoside solutions, storage at 100°C leads to rapid degradation compared to room temperature.[4] |
| pH | Stability is pH-dependent, with degradation increasing at acidic and alkaline pHs. | Sennoside solutions show the best stability at pH 6.5 (t90 = 8.4 months) and poorest at pH 8.0 (t90 = 2.5 months).[4] |
| Moisture | Promotes hydrolysis of glycosidic bonds. | Tablets containing highly hygroscopic excipients like MCC show increased porosity and decreased tensile strength at high humidity.[1] |
| Light | Can induce photodegradation. | Packaging in light-protective containers is a standard recommendation for photosensitive drugs. |
| Oxygen | Promotes oxidation of anthranols and anthrones. | Manufacturing and packaging under an inert atmosphere can mitigate oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water, PEG300, and DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products in a formulation.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the formulation in the mobile phase to achieve a known theoretical concentration of this compound. Filter the solution through a 0.45 µm filter before injection.
Visualizations
References
- 1. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cascara Sagrada: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Casanthranol Impurity Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casanthranol. The following sections detail methods for identifying and removing common impurities from this compound samples derived from Cascara sagrada bark.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: this compound is a complex mixture of anthranol glycosides extracted from the bark of Rhamnus purshiana (Cascara sagrada). Impurities can originate from the raw plant material and the extraction process. Common impurities include:
-
Related Anthraquinone (B42736) Glycosides: Cascarosides C, D, E, and F, which are structurally similar to the primary active components (Cascarosides A and B).
-
Free Anthraquinones: Aglycones such as aloe-emodin, emodin, and chrysophanol (B1684469) can be present due to the hydrolysis of glycosides during storage or processing.[1]
-
Plant-derived substances: Fats, phytosterols, chlorophyll, tannins, and resins are co-extracted from the cascara bark.
-
Residual Solvents: Solvents used during the extraction and purification process may remain in the final product.
Q2: My this compound extract is dark and tarry. How can I remove the fats and chlorophyll?
A2: A dark and tarry consistency often indicates the presence of significant amounts of fats, chlorophyll, and other non-polar impurities. A preliminary extraction with a non-polar solvent can effectively remove these components. This "de-fatting" step is crucial for obtaining a cleaner product. A detailed protocol for this process is provided in the Troubleshooting Guide under "Protocol for Removal of Non-Polar Impurities."
Q3: I am seeing multiple spots on my TLC plate that are close to the main this compound spot. What are they and how can I improve separation?
A3: The additional spots are likely other anthraquinone glycosides or related degradation products with similar polarities to this compound. To improve separation on your TLC plate, you can try adjusting the polarity of your mobile phase. Experiment with different solvent ratios in your mobile phase system. For example, if you are using a mixture of ethyl acetate, methanol (B129727), and water, slightly decreasing the proportion of the highly polar component (e.g., water or methanol) may improve the resolution between closely related glycosides.
Q4: My final this compound product has a low purity according to HPLC analysis. What are the recommended final purification steps?
A4: For enhancing the purity of your final this compound product, recrystallization is a highly effective method. The choice of solvent is critical for successful recrystallization. Isopropanol and butyl alcohol have been reported as suitable solvents for the recrystallization of this compound. The process involves dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
-
Possible Cause: Inefficient extraction from the plant material.
-
Troubleshooting Steps:
-
Particle Size: Ensure the Cascara sagrada bark is ground to a fine powder to maximize the surface area for solvent penetration.
-
Solvent-to-Material Ratio: Increase the volume of the extraction solvent (methanol) to ensure complete saturation of the plant material.
-
Extraction Time and Method: Employ multiple extraction cycles or consider using techniques like percolation or maceration for a more exhaustive extraction. The entire extraction process should be carried out in the substantial absence of water to prevent hydrolysis of the glycosides.
-
Issue 2: Presence of Free Anthraquinones in the Final Product
-
Possible Cause: Hydrolysis of the anthranol glycosides during extraction or storage.
-
Troubleshooting Steps:
-
pH Control: Avoid acidic or basic conditions during extraction and purification, as these can catalyze the cleavage of glycosidic bonds.
-
Temperature: Use moderate temperatures during solvent evaporation to minimize thermal degradation.
-
Storage: Store the dried bark and extracts in a cool, dry, and dark place to prevent degradation. The bark should be aged for at least a year before use to allow for the natural oxidation of anthrones to less irritating anthraquinones.
-
Experimental Protocols
Protocol 1: Two-Step Solvent Extraction for this compound Purification
This protocol describes a two-step solvent extraction process to first remove non-polar impurities and then extract the desired anthranol glycosides.
Step 1: Removal of Non-Polar Impurities (De-fatting)
-
Sample Preparation: Grind dried Cascara sagrada bark to a fine powder.
-
Initial Extraction:
-
Suspend the powdered bark in a solvent mixture of benzol containing 5% ethanol. Other suitable solvents include acetone, methyl ethyl ketone, ether, petroleum ether, methylene (B1212753) dichloride, chloroform, and carbon tetrachloride.
-
Use a solid-to-solvent ratio of approximately 1:5 (w/v).
-
Stir the suspension at room temperature for 4-6 hours.
-
-
Filtration: Separate the marc (solid plant material) from the solvent by filtration.
-
Washing: Wash the marc with a small volume of the same solvent mixture to remove any remaining non-polar impurities.
-
Drying: Air-dry the de-fatted marc to remove residual solvent.
Step 2: Extraction of this compound
-
Methanol Extraction:
-
Suspend the de-fatted marc in methanol.
-
Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Perform the extraction by percolation or maceration for 12-24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the methanol extract from the solid residue.
-
Concentrate the methanol extract under reduced pressure at a temperature not exceeding 50°C.
-
Step 3: Precipitation of this compound
-
Precipitation:
-
Slowly add the concentrated methanol extract to a precipitating solvent such as acetone, ethyl methyl ketone, ethyl acetate, or ethyl formate, while stirring. Use a volume of precipitating solvent that is approximately 3-5 times the volume of the concentrated extract.
-
A bright yellow powder of this compound will precipitate.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of the precipitating solvent.
-
Dry the purified this compound powder in a vacuum oven at a temperature not exceeding 50°C.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Impurity Profiling
This protocol outlines a method for the qualitative analysis of this compound and its impurities using TLC.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare solutions of reference standards (e.g., aloe-emodin, emodin, chrysophanol) in methanol at a concentration of 0.1 mg/mL.
-
Mobile Phase: A mixture of n-propanol, ethyl acetate, and water in a ratio of 40:40:30 (v/v/v).
-
Development:
-
Spot the sample and standard solutions onto the TLC plate.
-
Develop the plate in a saturated chromatography chamber until the solvent front has migrated approximately 80% of the plate height.
-
Air-dry the plate.
-
-
Visualization:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Spray the plate with a 5% (w/v) solution of potassium hydroxide (B78521) (KOH) in ethanol. Anthraquinones will appear as red or violet spots.[2] For better results, the plate can first be sprayed with 25% nitric acid and heated at 110°C for 10 minutes before spraying with the KOH solution to intensify the color of the spots.[2]
-
-
Analysis: Compare the Rf values and colors of the spots in the sample chromatogram with those of the standards to identify the impurities.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general HPLC method for the quantitative analysis of this compound and its related impurities. Method optimization may be required based on the specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 10-50% B
-
20-30 min: 50-90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of this compound and relevant impurity reference standards in methanol.
-
Quantification: Determine the purity of the this compound sample by comparing the peak areas of the impurities to the peak area of the main component.
Data Presentation
Table 1: Typical TLC Rf Values of this compound and Common Impurities
| Compound | Mobile Phase System* | Typical Rf Value | Visualization with KOH |
| This compound (mixture) | A | 0.4 - 0.6 | Red-Violet |
| Aloe-emodin | A | 0.8 - 0.9 | Red |
| Emodin | A | 0.7 - 0.8 | Red |
| Chrysophanol | A | 0.9 - 0.95 | Yellow-Red |
*Mobile Phase A: n-propanol:ethyl acetate:water (40:40:30)
Table 2: HPLC Method Validation Parameters for Key Anthraquinones
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Cascaroside A | 0.1 - 50 | 0.008 | 0.029 |
| Cascaroside B | 0.1 - 50 | 0.010 | 0.035 |
| Aloe-emodin | 0.1 - 50 | 0.009 | 0.032 |
| Emodin | 0.1 - 50 | 0.008 | 0.030 |
Note: These values are indicative and may vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Purification Pathway for this compound Extraction.
References
Technical Support Center: Navigating Batch-to-Batch Inconsistency of Commercial Casanthranol
Welcome to the technical support center for Casanthranol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges arising from the inherent batch-to-batch inconsistency of this commercial botanical extract. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its activity vary between batches?
This compound is a complex mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (Cascara Sagrada).[1] As a natural product, its chemical composition is subject to significant variation based on a multitude of factors.[2] These include the geographical origin of the plant, harvesting time, post-harvest processing, and extraction protocols.[2][3] This inherent variability in the raw material and manufacturing process can lead to inconsistencies in the concentration of active glycosides, ultimately affecting its biological activity in experimental settings.[2][4][5]
Q2: What are the primary active components in this compound that I should be aware of?
The laxative effect of this compound is attributed to its anthranoid glycosides.[1] These compounds are inactive in their native form and are hydrolyzed by colonic bacteria into their active aglycones, primarily anthrols.[1] Therefore, the concentration and ratio of different glycosides in a particular batch will directly influence its potency.
Q3: How does this compound exert its laxative effect?
This compound is a stimulant laxative. Its active metabolites are thought to irritate the intestinal mucosa, leading to two primary effects:
-
Stimulation of the Myenteric Plexus: This increases peristalsis, the wave-like muscle contractions that move contents through the digestive tract.[1]
-
Increased Fluid and Electrolyte Secretion: This softens the stool and further promotes bowel movements.[1]
This dual action results in an accelerated transit time of intestinal contents.
Q4: Are there any known signaling pathways affected by this compound?
The primary mechanism of action involves the enteric nervous system and intestinal smooth muscle. While specific, direct signaling pathway studies on the complete this compound mixture are limited, the known effects of stimulant laxatives suggest a mechanism involving the stimulation of enteric neurons which in turn modulate smooth muscle contractility, a process heavily dependent on intracellular calcium signaling.[6][7][8]
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results Between Batches
Problem: You observe significant variability in your experimental outcomes (e.g., cell viability, smooth muscle contraction) when using different batches of this compound.
| Possible Cause | Troubleshooting Action | Rationale |
| Variability in Active Glycoside Content | 1. Request a Certificate of Analysis (CoA) for each batch: Compare the specified ranges for key parameters. 2. Perform in-house analytical validation: Use HPLC to create a chemical fingerprint of each batch. Quantify one or two major glycoside peaks as internal markers. | A CoA provides the manufacturer's quality control data.[9][10] However, performing your own analysis provides a more direct comparison and ensures consistency for your specific experimental needs.[5] |
| Presence of Interfering Compounds | Fractionate the extract: Use techniques like solid-phase extraction (SPE) to separate fractions and test their activity individually. | Commercial extracts may contain other compounds that could interfere with your assay. Fractionation can help isolate the bioactive components. |
| Degradation of Active Components | Ensure proper storage: Store this compound in a cool, dark, and dry place as recommended by the supplier. Prepare fresh stock solutions for each experiment. | Anthranoid glycosides can be sensitive to light, heat, and oxidation, leading to a loss of activity over time. |
Guide 2: Lower-Than-Expected or No Bioactivity
Problem: A new batch of this compound shows significantly lower or no biological effect compared to previous batches or published data.
| Possible Cause | Troubleshooting Action | Rationale |
| Low Concentration of Active Glycosides | 1. Refer to the CoA: Check the specified concentration of active components. 2. Perform quantitative HPLC: Compare the concentration of marker glycosides to a previous, effective batch. | The overall concentration of the extract might be within specifications, but the specific bioactive compounds may be at the lower end of the acceptable range.[4] |
| Incorrect Solubility | Verify solubility in your experimental vehicle: this compound solubility can vary. Ensure complete dissolution before use. Gentle heating or sonication may be required as per supplier recommendations. | Poor solubility will lead to a lower effective concentration of the compound in your assay. |
| Cell Line or Tissue Variability | Use a positive control: Test a known stimulant laxative alongside this compound to ensure your experimental system is responsive. | Biological systems can also exhibit variability. A positive control helps to differentiate between an inactive compound and an unresponsive assay. |
Data Presentation: Illustrative Batch-to-Batch Variability
The following table provides an example of the type of quantitative data that can be generated through HPLC analysis to compare different batches of this compound. Note: This is illustrative data and does not represent any specific commercial product.
| Batch ID | Total Anthranoid Glycosides (mg/g) | Cascaroside A Content (mg/g) | Observed Bioactivity (EC50 in µM) |
| Batch A | 125.3 | 45.2 | 50.1 |
| Batch B | 98.7 | 32.1 | 75.8 |
| Batch C | 152.1 | 58.9 | 38.5 |
| Reference Standard | 120.0 | 45.0 | 50.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quality Control of this compound
This protocol provides a general method for generating a chemical fingerprint of this compound and quantifying marker compounds.[11][12][13]
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Reference standards (if available)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV-Vis detector
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of methanol (or a suitable solvent) to create a 1 mg/mL stock solution.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of different batches, noting variations in peak area and retention time.
-
If reference standards are available, create a calibration curve to quantify the concentration of specific glycosides.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Curious Case of the Certificate of Analysis [taskacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. anais.infobibos.com.br [anais.infobibos.com.br]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
Casanthranol vs. Sennosides: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used stimulant laxatives, casanthranol (B1217415) and sennosides (B37030). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction
This compound, a purified mixture of anthranol glycosides derived from the bark of the Rhamnus purshiana (Cascara Sagrada) tree, and sennosides, isolated from the leaves and pods of the Senna plant, are both classified as stimulant laxatives.[1][2][3] They are frequently used in the management of constipation by promoting bowel movements. While both belong to the anthraquinone (B42736) class of laxatives and share a similar general mechanism of action, there are nuances in their chemical composition, activation, and specific cellular effects that warrant a detailed comparison.[4][5]
Mechanism of Action
Both this compound and sennosides are prodrugs that require activation by the gut microbiota.[4][5] The glycoside forms are not absorbed in the upper gastrointestinal tract and travel to the colon, where bacterial enzymes hydrolyze them into their active aglycone forms.[1][5]
Sennosides
The mechanism of action for sennosides is relatively well-elucidated.
-
Activation: Colonic bacteria metabolize sennosides A and B into sennidins A and B, which are then further converted to the active metabolite, rhein (B1680588) anthrone (B1665570).[6]
-
Increased Motility: Rhein anthrone stimulates the myenteric plexus, leading to increased colonic motility and peristalsis.[4]
-
Alteration of Fluid and Electrolyte Transport: Rhein anthrone also alters intestinal fluid and electrolyte secretion. This is achieved through at least two pathways:
-
Prostaglandin (B15479496) E2 (PGE2) Synthesis: Rhein anthrone is thought to increase the expression of cyclooxygenase-2 (COX-2), leading to an elevation in PGE2 levels. PGE2, in turn, is a potent secretagogue, promoting the secretion of water and electrolytes into the colonic lumen.[7]
-
Aquaporin 3 (AQP3) Downregulation: The increase in PGE2 has been associated with a decrease in the expression of aquaporin-3 (AQP3), a water channel protein in the colon.[8] Reduced AQP3 expression limits water reabsorption from the colon, contributing to a higher water content in the stool.
-
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. TargetMol [targetmol.com]
- 4. droracle.ai [droracle.ai]
- 5. The metabolism of anthranoid laxatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory mediator prostaglandin E2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in the Expression of Aquaporin-3 in the Gastrointestinal Tract Affect Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Casanthranol and Bisacodyl
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action for two common stimulant laxatives: Casanthranol, an anthraquinone (B42736) glycoside, and Bisacodyl (B1667424), a diphenylmethane (B89790) derivative. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the pharmacological distinctions between these agents.
Executive Summary
Both this compound and Bisacodyl are classified as stimulant laxatives that function as prodrugs, requiring activation within the gastrointestinal tract. Their primary effects—enhancing colonic motility and promoting water secretion into the lumen—are localized to the colon. However, the pathways leading to these effects, from their chemical nature and activation to their specific molecular targets, exhibit notable differences. Bisacodyl's mechanism, involving its active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), has been characterized by a dual prokinetic and antisecretory action involving prostaglandin (B15479496) E2 (PGE2) and aquaporin-3 (AQP3) modulation.[1][2] this compound, derived from Cascara sagrada, contains cascarosides which are metabolized by colonic bacteria into active anthrones.[3][4] These metabolites stimulate the myenteric plexus and alter fluid transport through mechanisms including the inhibition of Na+/K+-ATPase.[1][5][6]
Comparative Data Overview
The following table summarizes the key pharmacological and mechanistic differences between this compound and Bisacodyl.
| Feature | This compound | Bisacodyl |
| Drug Class | Anthraquinone Glycoside Stimulant Laxative[5] | Diphenylmethane Derivative Stimulant Laxative[7] |
| Source | Derived from the dried bark of Rhamnus purshiana (Cascara sagrada)[5] | Synthetic organic compound[7] |
| Prodrug Form | Cascarosides (anthranol glycosides)[3] | Bisacodyl[7] |
| Activation | Hydrolysis by colonic bacteria[1][4] | Hydrolysis by intestinal brush border enzymes and colonic bacteria[4][8] |
| Active Metabolite | Anthrones (e.g., analogs of rhein (B1680588) anthrone)[1][9] | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[4][7] |
| Primary Site of Action | Colon[1][10] | Colon[7][10] |
| Pro-motility Mechanism | Direct stimulation of the myenteric plexus, leading to increased peristalsis.[1][10] | Stimulation of enteric neurons to induce colonic contractions and high-amplitude propagating contractions (HAPCs).[10][11] |
| Secretory Mechanism | Inhibition of Na+/K+-ATPase, stimulation of active chloride secretion, and likely PGE2-mediated downregulation of aquaporins.[1][5][6] | Stimulation of PGE2 secretion from macrophages, leading to downregulation of aquaporin-3 (AQP3) expression, reducing water reabsorption.[1][7][12] |
| Onset of Action (Oral) | 6-12 hours | 6-12 hours[13] |
Mechanisms of Action and Signaling Pathways
This compound
This compound is a natural product containing hydroxyanthracene glycosides, specifically cascarosides.[3] These glycosides are prodrugs that transit the upper gastrointestinal tract intact.[10][14] Upon reaching the colon, they are hydrolyzed by resident bacterial enzymes, releasing the active aglycone metabolites, known as anthrones.[1][9] The laxative effect is mediated through a dual mechanism:
-
Stimulation of Motility: The active anthrones act as local irritants, stimulating nerve endings in the myenteric plexus of the colon. This enhances propulsive contractions, accelerating the transit of fecal matter and reducing the time for water absorption.[1][10]
-
Alteration of Fluid and Electrolyte Transport: The metabolites induce a net secretion of water and electrolytes into the colonic lumen. This is achieved by inhibiting the Na+/K+-ATPase pump on colonic epithelial cells, which reduces sodium (and thus water) reabsorption.[5][6] Additionally, similar to other anthranoids, the mechanism involves stimulating active chloride secretion and is believed to be mediated by the release of prostaglandins, which can downregulate water channels like aquaporins.[1][7][12]
Caption: Fig 1: Mechanism of Action of this compound
Bisacodyl
Bisacodyl is a synthetic prodrug that is hydrolyzed by endogenous deacetylase enzymes, primarily on the mucosa of the small intestine and colon, to form its active metabolite, BHPM.[7] BHPM is poorly absorbed and acts locally within the colon.[7] Its mechanism is also characterized by a dual prokinetic and secretory action:
-
Stimulation of Motility: BHPM directly stimulates enteric neurons within the colonic wall.[10][15] This neuronal activation triggers peristaltic waves, including high-amplitude propagating contractions (HAPCs), which are highly effective at producing mass movements of stool.[11]
-
Alteration of Fluid and Electrolyte Transport: The primary secretory mechanism involves the stimulation of prostaglandin E2 (PGE2) biosynthesis in the colon.[1] PGE2 released from macrophages then acts on colonic epithelial cells to decrease the expression of aquaporin-3 (AQP3), a key water channel.[1][12] This reduction in AQP3 limits the reabsorption of water from the colonic lumen, thereby increasing stool water content and softening the feces.[1][2]
Caption: Fig 2: Mechanism of Action of Bisacodyl
Supporting Experimental Data and Protocols
The mechanisms described are supported by a variety of in vivo and in vitro experimental models.
Quantitative In Vivo Data (Bisacodyl)
Recent studies utilizing non-invasive imaging have provided quantitative insights into Bisacodyl's effects.
| Parameter | Method | Finding | Reference |
| Ascending Colon (AC) Emptying | Scintigraphy | A single 5 mg oral dose of Bisacodyl significantly accelerated AC emptying half-time (t1/2) to 6.5 hours compared to 11.0 hours with placebo (P=0.03) in healthy volunteers. | [16][17] |
| Ascending Colon Water Content | Magnetic Resonance Imaging (MRI) | After 3 days of Bisacodyl (5 mg/day), the ascending colon water content was 62% greater than after placebo in patients with constipation (P=0.02). | [18] |
| Colonic "Mass Movements" | Magnetic Resonance Imaging (MRI) | Repeated dosing of Bisacodyl significantly increased the number of segmental volume changes >20%, indicative of mass movements, compared to placebo (P=0.048). | [18] |
| High-Amplitude Propagating Contractions (HAPPs) | Colonic Manometry | In healthy subjects, intracolonic infusion of Bisacodyl resulted in a mean of 5.4 HAPPs in the first 30 minutes, compared to 2.1 in patients with slow-transit constipation (P<0.01). | [11] |
Key Experimental Protocols
This in vitro technique is used to assess the direct effects of active metabolites on intestinal muscle contractility.[2]
-
Objective: To measure changes in smooth muscle tension in response to a drug.
-
Protocol Outline:
-
Tissue Preparation: Segments of animal colon (e.g., rat, guinea pig) are excised and placed in an oxygenated, physiological Krebs solution.[19] The longitudinal or circular muscle layer is isolated.
-
Mounting: The tissue strip is mounted in an organ bath chamber containing warmed (37°C) and aerated Krebs solution. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate and establish a stable baseline of spontaneous contractions.
-
Drug Administration: The active metabolite (e.g., BHPM or rhein anthrone) is added to the bath in increasing concentrations.
-
Data Acquisition: The force transducer records changes in muscle tension (contraction amplitude and frequency). These data are used to construct dose-response curves.[20][21]
-
The Ussing chamber is the gold standard ex vivo method for studying ion and water transport across epithelial tissues.[22]
-
Objective: To measure net ion transport and assess epithelial barrier integrity.
-
Protocol Outline:
-
Tissue Preparation: A section of colonic mucosa is excised and stripped of its underlying muscle layers.[23]
-
Mounting: The tissue is mounted between two halves of an Ussing chamber, separating an apical (luminal) and a basolateral (serosal) compartment.[24]
-
Electrophysiological Measurement: Each chamber is filled with physiological buffer and connected to electrodes to measure the transepithelial electrical resistance (TEER) and to clamp the voltage to zero, allowing measurement of the short-circuit current (Isc), which represents net ion transport.[22][25]
-
Drug Application: After a stable baseline is achieved, the test compound (e.g., BHPM, rhein anthrone) is added to the apical or basolateral side.
-
Data Analysis: An increase in Isc typically indicates active secretion of anions like chloride, a hallmark of secretory laxatives.[25] The effect of the drug on TEER provides information about its impact on the integrity of the epithelial barrier.
-
Caption: Fig 3: Experimental Workflow Logic
Conclusion
While this compound and Bisacodyl achieve the same therapeutic outcome—relief from constipation—they do so via distinct metabolic activation processes and molecular interactions. Bisacodyl's action is initiated by host enzymes and is well-defined through the BHPM-PGE2-AQP3 pathway. This compound relies on the gut microbiota for activation, and its anthrone (B1665570) metabolites exert their effects through a combination of myenteric plexus stimulation and direct inhibition of absorptive processes like the Na+/K+-ATPase pump. Understanding these nuances is critical for the targeted development of future therapeutics for gastrointestinal motility disorders.
References
- 1. Cascara Sagrada (Rhamnus purshiana) Herbal Monograph [brettelliott.com]
- 2. e-century.us [e-century.us]
- 3. Cascara – Health Information Library | PeaceHealth [peacehealth.org]
- 4. Cascara Sagrada for Constipation Relief [healthline.com]
- 5. gosset.ai [gosset.ai]
- 6. Review on melanosis coli and anthraquinone-containing traditional Chinese herbs that cause melanosis coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheinanthrone | C15H10O5 | CID 119396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Effects of a meal and bisacodyl on colonic motility in healthy volunteers and patients with slow-transit constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of bisacodyl on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Magnetic Resonance Imaging Reveals Novel Insights into the Dual Mode of Action of Bisacodyl: A Randomized, Placebo‐controlled Trial in Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Colonic Motility and Jejunal Vagal Afferent Firing Rates Are Decreased in Aged Adult Male Mice and Can Be Restored by an Aminosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of gingerol on colonic motility via inhibition of calcium channel currents in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An in vitro rat model of colonic motility to determine the effect of β-casomorphin-5 on propagating contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. physiologicinstruments.com [physiologicinstruments.com]
- 23. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. physiologicinstruments.com [physiologicinstruments.com]
- 25. protocols.io [protocols.io]
An In-Vivo Efficacy Comparison: Casanthranol vs. Docusate Sodium
A detailed guide for researchers on the distinct mechanisms and evaluative frameworks for two common laxative agents.
Comparative Analysis of Laxative Properties
Casanthranol, a stimulant laxative, and docusate (B154912) sodium, a stool softener, operate through fundamentally different physiological pathways to alleviate constipation.[1] A summary of their key characteristics is presented below.
| Feature | This compound | Docusate Sodium |
| Laxative Class | Stimulant Laxative[2] | Stool Softener (Surfactant)[3] |
| Primary Mechanism | Increases intestinal motility and peristalsis.[1] | Lowers the surface tension of stool, allowing water and fats to penetrate.[4][5] |
| Secondary Mechanism | Promotes secretion of water and electrolytes into the colon.[6] | May inhibit fluid absorption and stimulate secretion in the jejunum.[7][8] |
| Onset of Action | Typically 6-12 hours.[2] | 12 to 72 hours.[9] |
| Site of Action | Primarily the colon.[6][10] | Primarily the small intestine (jejunum) and colon.[11] |
| Active Form | Anthraquinone aglycones, metabolized by gut bacteria.[6][10][12] | Docusate anion.[4] |
Mechanism of Action
This compound: A Stimulant Approach
This compound is a mixture of anthranoid glycosides.[12] In their glycoside form, these compounds pass through the upper gastrointestinal tract unabsorbed.[12] Upon reaching the colon, gut microbiota hydrolyze the glycosides into their active aglycone forms.[6][10] These active metabolites then exert a dual effect: they stimulate the myenteric plexus, a network of nerves within the intestinal wall, which increases colonic muscle contractions and peristalsis, and they promote the secretion of water and electrolytes into the colonic lumen, which further aids in bowel evacuation.[6][10]
Docusate Sodium: A Surfactant-Based Stool Softener
Docusate sodium functions as an anionic surfactant.[4] Its primary mechanism is to reduce the surface tension of the stool mass in the intestines.[5] This allows water and lipids to more easily penetrate and mix with the fecal matter, resulting in a softer, more easily passable stool. Some evidence also suggests a secondary action where docusate may inhibit fluid absorption and stimulate water and electrolyte secretion in the jejunum, further contributing to its laxative effect.[7][11]
Experimental Protocols for In-Vivo Laxative Efficacy
A common and well-established preclinical model for evaluating laxative efficacy is the loperamide-induced constipation model in rats.[4][9][11] Loperamide (B1203769), a µ-opioid receptor agonist, decreases gastrointestinal motility and intestinal fluid secretion, leading to constipation.[9][11]
Loperamide-Induced Constipation Model in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8 weeks old).[4]
-
Acclimatization: Animals are acclimatized for a minimum of one week under standard laboratory conditions (20–23°C, 40–50% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[4]
2. Induction of Constipation:
-
Constipation is induced by oral or subcutaneous administration of loperamide (e.g., 3 mg/kg) daily for a period of 3 to 7 days.[4][12] A control group receives saline.[4]
3. Treatment Administration:
-
Following the constipation induction period, animals are divided into several groups:
-
Normal Control (no loperamide, saline treatment)
-
Constipation Model Control (loperamide, saline treatment)
-
Positive Control (loperamide, standard laxative like bisacodyl (B1667424) treatment)
-
Test Groups (loperamide, varying doses of the test substance, e.g., this compound or docusate sodium)
-
-
Treatments are typically administered orally once daily for a defined period (e.g., 6-14 days).[4][13]
4. Efficacy Evaluation Parameters:
-
Fecal Parameters: Fecal pellets are collected over a 24-hour period. The total number, total wet weight, and water content are measured. Fecal water content is calculated as: [(wet weight - dry weight) / wet weight] x 100.[4][6]
-
Gastrointestinal Transit Time: This is often measured using a charcoal meal. Animals are administered a charcoal suspension orally. After a set time, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured and expressed as a percentage of the total length of the small intestine.[9][14]
-
Histological Analysis: Sections of the colon may be examined for changes in the thickness of the mucosal and muscular layers, and the number of mucus-producing cells.[4][9]
Conclusion
This compound and docusate sodium represent two distinct strategies for the management of constipation. This compound acts as a stimulant, directly promoting intestinal contractions, while docusate sodium functions as a surfactant to soften the stool. The choice of a suitable preclinical model, such as the loperamide-induced constipation model in rats, is crucial for the robust in-vivo evaluation of the efficacy of these and other novel laxative agents. While direct comparative data is lacking, an understanding of their individual mechanisms provides a solid foundation for targeted research and development in this therapeutic area.
References
- 1. wjgnet.com [wjgnet.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Laxative Effects of a Standardized Extract of Dendropanax morbiferus H. Léveille Leaves on Experimental Constipation in Rats [mdpi.com]
- 6. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laxative activities of Mareya micrantha (Benth.) Müll. Arg. (Euphorbiaceae) leaf aqueous extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Paeoniflorin Improved Constipation in the Loperamide-Induced Rat Model via TGR5/TRPA1 Signaling-Mediated 5-Hydroxytryptamine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 14. Evaluations of the in vivo laxative effects of aqueous root extracts of Euclea racemosa L. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Profile of Casanthranol and Its Anthraquinone Components: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the genotoxic potential of Casanthranol and its primary anthraquinone (B42736) constituents: aloe-emodin (B1665711), emodin (B1671224), and chrysophanol (B1684469). This analysis is supported by a review of experimental data from key genotoxicity assays, detailed methodologies, and visual representations of the underlying molecular mechanisms.
This compound, a complex mixture of anthranol glycosides derived from the bark of the Rhamnus purshiana (Cascara sagrada) tree, is traditionally used for its laxative properties.[1][2][3][4][5] However, concerns regarding its safety have emerged due to the potential genotoxicity of its active components. Oxidative hydrolysis of this compound yields several anthraquinone derivatives, principally aloe-emodin, emodin, and to a lesser extent, chrysophanol.[6] This guide delves into the genotoxic characteristics of these compounds, presenting a comparative analysis based on established in vitro and in vivo assays.
Comparative Genotoxicity Assessment
The genotoxicity of aloe-emodin, emodin, and chrysophanol has been evaluated using a battery of standard assays, including the Ames test for bacterial reverse mutation, the in vitro micronucleus assay for chromosomal damage, and the comet assay for DNA strand breaks. The results, while sometimes variable across different studies and conditions, provide valuable insights into the potential DNA-damaging effects of these compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from various genotoxicity studies on aloe-emodin, emodin, and chrysophanol. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental protocols, such as cell lines, metabolic activation systems (S9), and dose ranges.
Table 1: Ames Test Results for Aloe-emodin, Emodin, and Chrysophanol
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration Range | Result |
| Aloe-emodin | TA98, TA1537 | With and Without | Not Specified | Positive[7] |
| Emodin | TA1537 | With and Without | Not Specified | Positive |
| Chrysophanol | TA1537 | With | Not Specified | Positive (frame-shift mutagen)[2] |
Table 2: In Vitro Micronucleus Assay Results for Aloe-emodin and Emodin
| Compound | Cell Line | Metabolic Activation (S9) | Concentration Range | Result |
| Aloe-emodin | Mouse Lymphoma L5178Y | Not Specified | Not Specified | Positive (dose-dependent)[8] |
| Emodin | Mouse Lymphoma L5178Y | Not Specified | Not Specified | Positive (dose-dependent)[8] |
| Emodin | CHO-K1 | With and Without | Up to 5 µg/mL | Negative[9] |
Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Results for Aloe-emodin, Emodin, and Chrysophanol
| Compound | Cell Line/Tissue | Concentration Range | Key Findings |
| Aloe-emodin | Mouse Lymphoma L5178Y | ~50 µM | Increased DNA migration[8] |
| Aloe-emodin | Mouse Kidney and Colon Cells (in vivo) | 500, 1000, 2000 mg/kg bw | Induced primary DNA damage[7] |
| Emodin | Mouse Lymphoma L5178Y | ~50 µM | No significant increase in DNA migration[8] |
| Chrysophanol | A549 (Human Lung Carcinoma) | 10-120 µM | Dose-dependent increase in DNA damage[10] |
Signaling Pathways and Experimental Workflows
The primary mechanism implicated in the genotoxicity of these anthraquinones is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair.
Topoisomerase II Inhibition Pathway
Topoisomerase II (Topo II) functions by creating transient double-strand breaks (DSBs) in one DNA duplex (G-segment) to allow another duplex (T-segment) to pass through, thereby resolving DNA tangles and supercoils. This process is ATP-dependent and involves several conformational changes in the enzyme. Anthraquinones like aloe-emodin and emodin interfere with this cycle by intercalating into the DNA at the site of cleavage and stabilizing the "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA.[8][11][12][13][14][15] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DSBs, which can trigger apoptosis and other genotoxic events.[13][15]
Experimental Workflow for Genotoxicity Assays
Experimental Protocols
The following are generalized protocols for the key genotoxicity assays mentioned in this guide, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16][17][18][19][20][21]
-
Preparation of Cultures: Overnight cultures of the bacterial tester strains are prepared.
-
Exposure: The test compound, at various concentrations, is mixed with the bacterial culture in the presence or absence of a metabolic activation system (S9 fraction from rat liver).
-
Plating: The mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22]
In Vitro Micronucleus Assay (OECD 487)
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[7][23][24][25][26]
-
Cell Culture and Treatment: Mammalian cells (e.g., CHO, TK6, human lymphocytes) are cultured and exposed to various concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) period.[27][28][29][30]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).
-
Scoring: The frequency of micronucleated cells is scored in at least 2000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Comet Assay (Single-Cell Gel Electrophoresis - OECD 489)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8]
-
Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment (a product of tail length and the fraction of DNA in the tail).[31][32][33][34] An increase in these parameters indicates DNA damage.
Conclusion
The available experimental data indicate that the primary anthraquinone components of this compound—aloe-emodin and emodin—possess genotoxic activity in various in vitro test systems. This genotoxicity appears to be mediated, at least in part, through the inhibition of topoisomerase II. Chrysophanol also shows evidence of genotoxicity, although the data are less extensive. The in vivo genotoxicity of these compounds is more complex and may be influenced by factors such as metabolism and detoxification pathways. For researchers and professionals in drug development, these findings underscore the importance of thorough genotoxicological evaluation of botanical preparations and their individual constituents. Further research with standardized protocols and a broader range of in vivo models is necessary to fully elucidate the human health risks associated with the consumption of this compound and its components.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. biocat.com [biocat.com]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. nib.si [nib.si]
- 17. enamine.net [enamine.net]
- 18. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 19. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma [mdpi.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. researchgate.net [researchgate.net]
- 23. policycommons.net [policycommons.net]
- 24. nucro-technics.com [nucro-technics.com]
- 25. academic.oup.com [academic.oup.com]
- 26. insights.inotiv.com [insights.inotiv.com]
- 27. Collaborative Study of Thresholds for Mutagens: Adaptive Responses in the Micronucleus Test and Gene Induction by Mutagenic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Casanthranol Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of Casanthranol purity, with a focus on the use of reference standards. The information presented herein is supported by experimental data from various analytical studies to assist researchers and quality control professionals in selecting the most appropriate methods for their specific needs.
This compound, a mixture of anthranol glycosides derived from Cascara Sagrada, is utilized for its laxative properties. Ensuring the purity and potency of this compound is critical for its safety and efficacy. The United States Pharmacopeia (USP) dictates that this compound must contain not less than 20.0 grams of total hydroxyanthracene derivatives per 100 grams (calculated as cascaroside A on a dried basis), with at least 80% of these derivatives being cascarosides[1].
Reference Standards: The Cornerstone of Accurate Analysis
The use of well-characterized reference standards is fundamental for the accurate validation of this compound purity. A Certificate of Analysis (CoA) for a reference standard should provide critical information, including its purity, identity, and storage conditions. For instance, a commercially available this compound reference standard may indicate a purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) and structural consistency confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Validation Methods
High-Performance Liquid Chromatography (HPLC) has emerged as a gold standard for the analysis of this compound and its primary active components, the cascarosides. Compared to traditional spectrophotometric methods, HPLC offers superior specificity and the ability to separate and quantify individual glycosides and potential impurities.
While spectrophotometric methods are simpler and more cost-effective, they are generally less specific as they measure the total absorbance of hydroxyanthracene derivatives and may be subject to interference from other compounds in the matrix[2]. Studies have shown that while there can be a good correlation between HPLC and spectrophotometric methods for the quantification of total anthraquinones, HPLC provides a more detailed and accurate purity profile[3][4].
The following table summarizes the performance characteristics of a typical modern HPLC method for this compound purity analysis compared to the traditional UV-Visible spectrophotometric method.
| Parameter | HPLC Method | UV-Visible Spectrophotometric Method | Reference |
| Principle | Chromatographic separation of individual components based on their affinity for the stationary and mobile phases, followed by UV detection. | Measurement of the total absorbance of hydroxyanthracene derivatives at a specific wavelength. | [2][3] |
| Specificity | High; capable of separating and quantifying individual cascarosides and potential impurities. | Low to moderate; measures total hydroxyanthracene derivatives and is prone to interference. | [2] |
| Linearity (r²) | > 0.99 | Typically > 0.99 | [1][3] |
| Limit of Detection (LOD) | 0.008–0.010 µg/mL for individual anthraquinones. | Higher than HPLC, less sensitive for individual impurities. | [2] |
| Limit of Quantification (LOQ) | 0.029–0.035 µg/mL for individual anthraquinones. | Higher than HPLC. | [2] |
| Recovery | 94–117% | Generally acceptable, but can be affected by matrix interference. | [2] |
| Analysis Time | Typically longer due to chromatographic separation. | Rapid analysis. | [2] |
| Cost & Complexity | Higher equipment cost and requires more technical expertise. | Lower equipment cost and simpler operation. | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Purity
This protocol is a representative example based on methodologies reported for the analysis of cascarosides in Cascara Sagrada extracts[1][6].
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard with a known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol/water mixture) to obtain a known concentration.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the main cascaroside peaks based on the retention times of the reference standard.
-
Calculate the purity of the sample by comparing the peak areas of the active components to that of the reference standard.
UV-Visible Spectrophotometric Method for Total Hydroxyanthracene Derivatives
This protocol is based on the principles outlined in the USP monograph for this compound[1].
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Materials:
-
This compound reference standard
-
Solvents as specified in the relevant pharmacopeial monograph (e.g., alcohol, sodium hydroxide (B78521) solution).
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions as per the USP monograph, which typically involves extraction and hydrolysis steps to convert the glycosides to their aglycone form.
4. Analysis:
-
Measure the absorbance of the prepared solutions at the specified wavelength (e.g., 515 nm).
-
Calculate the content of total hydroxyanthracene derivatives based on the absorbance of the sample relative to the reference standard.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for this compound purity validation and a decision-making pathway for method selection.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Cascaroside B in Cascara | PDF | High Performance Liquid Chromatography | Ultraviolet–Visible Spectroscopy [scribd.com]
- 4. ijrar.org [ijrar.org]
- 5. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anais.infobibos.com.br [anais.infobibos.com.br]
A Comparative Analysis of Casanthranol from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Casanthranol, a complex mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (Cascara Sagrada), sourced from various geographical locations. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the product's performance and providing supporting experimental data. The chemical composition of this compound, particularly the concentration of its active constituents, the cascarosides, can vary significantly based on the geographical origin of the plant material, which in turn can influence its therapeutic efficacy.
Quantitative Analysis of this compound Constituents
The primary active components of this compound are a group of anthraquinone (B42736) glycosides known as cascarosides, including cascarosides A, B, C, D, E, and F. The relative abundance of these compounds is a critical determinant of the laxative properties of the extract. While comprehensive comparative studies across all major growing regions are limited, available data indicates significant variations in cascaroside content. This variation is likely attributable to environmental factors such as climate, soil composition, and altitude, which are known to influence the secondary metabolism of plants.
Below is a summary of representative yields of major cascarosides from Rhamnus purshiana bark, highlighting the potential for geographical variability. It is important to note that these values can also be influenced by the age of the bark, harvesting time, and storage conditions.
| Constituent | Representative Yield (%) from Methanol-Water Fraction | Geographical Origin of Studied Bark |
| Cascaroside A | 2.1 | South America (Brazil) |
| Cascaroside B | 2.1 | South America (Brazil) |
| Cascaroside C | 0.9 | South America (Brazil) |
| Cascaroside D | 1.4 | South America (Brazil)[1] |
Note: The yields presented are from a specific study and may not be representative of all bark sourced from that region. Further research is required to establish a comprehensive quantitative comparison across different geographical origins such as North America (USA) and Africa (Kenya).
Experimental Protocols
Extraction of this compound from Rhamnus purshiana Bark
This protocol describes a common method for the extraction of this compound, suitable for subsequent analytical procedures.
Objective: To extract the crude mixture of anthraquinone glycosides from the powdered bark of Rhamnus purshiana.
Materials:
-
Dried and powdered bark of Rhamnus purshiana
-
Methanol
-
Water (distilled or deionized)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
The powdered bark of Rhamnus purshiana is subjected to a percolation process with a suitable solvent such as methanol.
-
The resulting crude extract is collected and dried under reduced pressure using a rotary evaporator.
-
The dried crude extract is then subjected to a liquid-liquid partition to enrich the fraction containing cascarosides. This is typically performed using a sequence of solvents with increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture (e.g., 1:1 v/v).
-
The methanol/water fraction, which contains the highest concentration of cascarosides, is collected and lyophilized to yield a powdered extract ready for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis of Cascarosides
This protocol outlines a validated HPLC method for the separation and quantification of individual cascarosides in a this compound extract.
Objective: To quantitatively determine the concentration of cascarosides A, B, C, and D in an extract of Rhamnus purshiana.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Methanol with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Program:
-
0-20 min: 20% B
-
20-26 min: Linear gradient to 30% B
-
26-50 min: 30% B
-
50-66 min: Linear gradient to 50% B
-
66-86 min: Linear gradient to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of purified cascarosides (A, B, C, and D) at known concentrations in the mobile phase.
-
Prepare the this compound extract sample by dissolving a known weight of the lyophilized extract in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions to generate a calibration curve for each cascaroside.
-
Inject the sample solution and identify the cascaroside peaks based on their retention times compared to the standards.
-
Quantify the amount of each cascaroside in the sample by comparing the peak areas with the calibration curves.
Signaling Pathways and Mechanism of Action
The laxative effect of this compound is primarily attributed to the action of its active metabolites, primarily anthrones, on the colon. These metabolites are formed by the enzymatic action of the gut microbiota on the cascarosides. The anthrones exert their effects through a dual mechanism: stimulation of colonic motility and alteration of intestinal fluid and electrolyte absorption.
Stimulation of Colonic Motility
The aglycones, such as emodin, directly stimulate the smooth muscle cells of the colon, leading to increased peristalsis. The proposed signaling cascade involves:
Alteration of Fluid and Electrolyte Transport
Anthraquinones also influence intestinal fluid balance by inhibiting the absorption of water and electrolytes from the colon. This is achieved through the inhibition of the Na+/K+-ATPase pump in colonic epithelial cells and the downregulation of aquaporin 8 (AQP8) water channels.[2] This leads to an increase in the water content of the stool, softening it and facilitating its passage.
Comparative Biological Activity
While the chemical composition of this compound from different geographical sources is known to vary, there is a lack of publicly available studies directly comparing the biological activity, specifically the laxative potency, of these extracts. It is hypothesized that extracts with a higher concentration of cascarosides would exhibit a more potent laxative effect. However, the synergistic or antagonistic interactions between the different components of the extract could also play a role in the overall biological activity. Further research, employing standardized bioassays, is necessary to establish a clear correlation between the geographical source, chemical profile, and therapeutic efficacy of this compound.
Conclusion
The geographical source of Rhamnus purshiana bark is a significant factor influencing the chemical composition of this compound, which in turn is expected to affect its therapeutic performance. This guide provides a framework for the comparative analysis of this compound from different origins, including detailed experimental protocols for extraction and quantitative analysis. The elucidation of the signaling pathways involved in its mechanism of action provides a basis for further pharmacological research. Future studies should focus on conducting direct comparative analyses of both the chemical composition and biological activity of this compound from a wider range of geographical locations to fully understand the impact of the plant's origin on its medicinal properties.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Casanthranol
FOR IMMEDIATE OPERATIONAL USE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Casanthranol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a hazardous substance that requires careful handling to prevent personal exposure and environmental contamination. It is a combustible solid, appearing as a light brown or brown powder, and is insoluble in water.[1] All personnel must be thoroughly trained in the procedures outlined in this document before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this substance, particularly in its powdered form.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Two pairs of powder-free, disposable gloves (e.g., nitrile) must be worn. Change gloves every 30 minutes or immediately if they are damaged or contaminated. |
| Body Protection | Protective Gown | A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs is required. Gowns should be changed immediately after a spill or every two to three hours during continuous work. |
| Apron | A PVC apron should be worn over the protective gown. | |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield are necessary to protect against splashes and airborne particles, especially when working outside of a biological safety cabinet (BSC). |
| Respiratory Protection | Fit-Tested Respirator | For handling this compound powder, a NIOSH-certified N95 or N100 respirator is required to prevent inhalation of airborne particles. Surgical masks do not provide adequate protection. |
| Head and Foot Protection | Head and Hair Covering | A disposable cap or hood is required to prevent contamination of the hair and scalp. |
| Shoe Covers | Disposable shoe covers must be worn to prevent the tracking of contaminants out of the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
If the container is damaged, treat it as a spill and follow the spill response procedures outlined below.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Preparation and Handling
-
All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles.
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not disposable, decontaminate equipment thoroughly after use.
-
Avoid generating dust. If weighing the powder, do so carefully within the containment of a fume hood or BSC.
Spill Response
-
In the event of a spill, immediately alert personnel in the area.
-
Evacuate the immediate area if the spill is large or if there is a significant amount of airborne dust.
-
For small spills, dampen the solid material with water to prevent it from becoming airborne.[1]
-
Use absorbent paper dampened with water to carefully clean up the spill.
-
Place all contaminated materials, including PPE, into a sealed, vapor-tight plastic bag for disposal as hazardous waste.
-
Wash all contaminated surfaces with a soap and water solution.
-
Do not re-enter the area until it has been verified as clean by a safety officer.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
All solid waste contaminated with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Empty this compound containers are also considered hazardous waste and should be disposed of in the same manner. Do not attempt to clean and reuse them.
-
Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Disposal Procedure
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup : Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Quantitative Data
| Property | Value |
| Physical State | Light brown or brown powder[1] |
| Solubility in Water | Insoluble[1] |
| Occupational Exposure Limits | Specific quantitative occupational exposure limits for this compound in Alberta, British Columbia, Ontario, and Quebec are not readily available in public databases. It is recommended to handle it as a hazardous compound with low exposure potential by adhering to the engineering controls and PPE specified in this document. |
Experimental Protocols
Currently, there are no specific experimental protocols cited in this safety and handling guide. When conducting experiments with this compound, detailed methodologies should be developed and reviewed by the appropriate safety committees.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
